Isopimaric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYATHGRPJZBNA-KRFUXDQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022233 | |
| Record name | Isopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopimaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5835-26-7 | |
| Record name | Isopimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E37K85HHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopimaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 164 °C | |
| Record name | Isopimaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Chemodiversity
Botanical Sources of Isopimaric Acid
The compound has been isolated and identified from a range of plant tissues, highlighting its role in the chemical makeup of these species.
This compound is a well-documented constituent of the oleoresin in many conifers, where it contributes to the plant's defense mechanisms. caymanchem.com
Pinus : Various species of pine are known to produce this compound. For instance, it has been successfully extracted from the immature cones of Black Pine (Pinus nigra) and is a known component of Scots Pine (Pinus sylvestris) extractives. wikipedia.orgnih.gov It is also one of several resin acids identified in the oleoresin of Pinus radiata. nih.gov
Larix : The European Larch (Larix decidua) contains this compound as one of its predominating lipophilic compounds in the heartwood. Analysis of larch oleoresin has shown that this compound is a dominant resin acid.
Picea : Spruce species are significant sources of this compound. It has been reported in Picea obovata and is a key resin acid in Sitka spruce (Picea sitchensis), where its biosynthesis is integral to the tree's defense against insects. It is also found in the balm of Norway spruce (Picea abies).
Cryptomeria japonica : Commonly known as Japanese cedar, this species contains this compound in its bark exudates. Studies have isolated and identified this compound as one of the seven diterpenoids from the bark, where it contributes to the extract's antibacterial properties.
| Coniferous Genus/Species | Plant Part | Key Research Finding | Citations |
|---|---|---|---|
| Pinus nigra (Black Pine) | Immature Cones | This compound was extracted and shown to be active against multidrug-resistant bacteria. | wikipedia.org |
| Larix decidua (European Larch) | Heartwood | Identified as a predominating lipophilic compound. | |
| Picea sitchensis (Sitka Spruce) | Stem | Biosynthesis is catalyzed by CYP720B4 as part of the oleoresin defense system. | |
| Cryptomeria japonica (Japanese Cedar) | Bark | Isolated as one of several antibacterial diterpenoids. |
Beyond the major coniferous families, this compound is also present in other distinct plant species.
Platycladi orientalis : The leaves of this species, also known as Chinese arborvitae, contain this compound. It is considered a primary bioactive compound in preparations derived from this plant.
Boesenbergia rotunda : This rhizomatous herb, a member of the ginger family, has been reported to contain this compound.
Thuja occidentalis L. : Known as Eastern arborvitae, this species is a source of this compound. The compound has been isolated from its leaves and twigs and is considered a highly abundant specialized metabolite in the plant.
| Plant Species | Plant Part | Key Research Finding | Citations |
|---|---|---|---|
| Platycladi orientalis | Leaves | HPLC methods have been developed for the determination of this compound content for quality control. | |
| Boesenbergia rotunda | Not Specified | Listed as an organism where this compound has been reported. | |
| Thuja occidentalis L. | Leaves and Twigs | Isolated as one of several bioactive constituents. |
Biosynthetic Pathways of this compound
The formation of this compound is a multi-step enzymatic process that occurs in specific subcellular locations. This pathway transforms a common precursor into the complex tricyclic structure of this compound.
The biosynthesis of all diterpenoids, including this compound, begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The initial and defining step in the formation of the isopimarane skeleton is the cyclization of this linear precursor. This process is initiated by a class of enzymes known as diterpene synthases (diTPSs), which catalyze the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). caymanchem.com This intermediate is then further cyclized to create the foundational tricyclic structure of the diterpene. caymanchem.com
Two main types of enzymes are critical for the complete synthesis of this compound from GGPP.
Diterpene Synthase (diTPS-ISO) : The first key enzyme is a specific diterpene synthase, namely isopimara-7,15-diene synthase (diTPS-ISO). This enzyme is responsible for converting GGPP into the tricyclic diterpene olefin, isopimara-7,15-diene (isopimaradiene). This reaction establishes the core carbon skeleton of what will become this compound.
Cytochrome P450 CYP720B4 : Following the formation of isopimaradiene, a multifunctional cytochrome P450 monooxygenase, CYP720B4, takes over. This enzyme catalyzes three successive oxidation reactions at the C-18 position of the isopimaradiene molecule. These sequential oxidations convert the methyl group at C-18 first into an alcohol, then an aldehyde, and finally into the carboxylic acid group that characterizes this compound.
The biosynthesis of this compound is compartmentalized within the plant cell, with different stages of the pathway occurring in distinct organelles.
Chloroplast : The initial step, the conversion of GGPP to isopimaradiene by diTPS-ISO, occurs in the chloroplast. The precursor GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is also localized to the plastids.
Endoplasmic Reticulum (ER) : The intermediate, isopimaradiene, is then transported from the chloroplast to the endoplasmic reticulum (ER). The second key enzyme, CYP720B4, is localized to the ER membrane. Here, it carries out the three-step oxidation of isopimaradiene to yield the final product, this compound.
Genetic Regulation of this compound Production
The biosynthesis of this compound is a complex, multi-step process governed by specific genes and enzymes. The production originates from the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The synthesis of this compound from GGPP involves five enzymatic steps catalyzed by two key enzymes: isopimara-7,15-diene synthase (diTPS-ISO) and the multifunctional cytochrome P450, CYP720B4. researchgate.net
The process begins in the chloroplast, where diTPS-ISO cyclizes GGPP to form the tricyclic diterpene intermediate, isopimara-7,15-diene (isopimaradiene). Subsequently, this intermediate is transported to the endoplasmic reticulum (ER), where it undergoes three successive oxygenation reactions. These reactions are catalyzed by CYP720B4, which converts isopimaradiene into this compound. researchgate.net
Furthermore, research in rice has identified genes that appear to be involved in the plant's response to this compound, suggesting complex regulatory networks. When treated with this compound, the expression levels of the resistance gene OsASC1 and the antibody protein gene OsBUD13 were significantly decreased. nih.gov This indicates that this compound may influence its own production or the plant's broader metabolic state by modulating defense pathways. nih.gov
Table 1: Key Enzymes and Genes in this compound Biosynthesis
| Enzyme/Gene | Role | Cellular Location |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes GGPP, the precursor | Plastids |
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Rate-limiting enzyme in the MEP pathway | Plastids |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Rate-limiting enzyme in the MVA pathway | Cytosol/ER |
| Isopimara-7,15-diene synthase (diTPS-ISO) | Cyclizes GGPP to isopimaradiene | Chloroplast |
| CYP720B4 | A cytochrome P450 that oxygenates isopimaradiene to this compound | Endoplasmic Reticulum |
| OsASC1, OsBUD13 | Rice genes whose expression is altered by this compound, suggesting a role in regulatory feedback | Not Applicable |
Chemo-taxonomic Distribution and Ecological Roles
This compound is a diterpenoid resin acid naturally found in a variety of plant species. nih.gov As a resin acid, it is a prominent component of the oleoresin of many trees, particularly conifers. taylorandfrancis.com Its presence has been documented in species from different genera, including Pinus (pines), Picea (spruces), and Platycladus. nih.govresearchgate.net The distribution of this compound and other resin acids can vary significantly among different plant species, serving as a chemo-taxonomic marker to differentiate them. taylorandfrancis.com Ecologically, these compounds are crucial for the plant's survival and interaction with its environment, primarily functioning as key elements of the plant's defense system. nih.govnih.gov
This compound as a Plant Defense Compound
Plants produce a vast arsenal of secondary metabolites to defend against a wide range of threats, including herbivores and pathogens, and this compound is a key component of this chemical defense strategy. nih.govresearchgate.net Resin acids, including this compound, are stored in the resin canals of conifers and are exuded upon tissue injury. taylorandfrancis.com This resinous mixture acts as a physical and chemical barrier.
The defensive properties of these compounds can be categorized as:
Anti-herbivore defense : Secondary metabolites can act as toxins, repellents, or anti-nutritive agents against insects and other herbivores. nih.govresearchgate.net Phenolic compounds and terpenoids, the class to which this compound belongs, are well-documented for their role in deterring feeding. nih.gov The production of these defensive chemicals can be constitutive (always present) or induced in response to an attack. nih.govnih.gov
Antimicrobial defense : this compound has demonstrated activity against various microbes. For example, it is active against clinical isolates of epidemic methicillin-resistant Staphylococcus aureus (EMRSA). caymanchem.com In the natural environment, this antimicrobial activity helps protect the plant from pathogenic fungi and bacteria that may try to invade through wounds. frontiersin.orgcabidigitallibrary.org
The mechanism of defense is often multifaceted. Upon tissue damage, the release of resin acids can trap smaller insects or create a distasteful and potentially toxic barrier for larger herbivores. nih.gov The toxicity of these compounds can disrupt the metabolism or physiological processes of the attacking organism. researchgate.net
Variability in this compound Content Across Plant Species and Environmental Conditions
The concentration of this compound is not uniform across the plant kingdom or even within a single species. Its presence has been confirmed in various plants such as Black pine (Pinus nigra), Siberian spruce (Picea obovata), and Chinese arborvitae (Platycladus orientalis). nih.govtaylorandfrancis.comresearchgate.net
Significant variability in the content of this compound can be observed. For example, analysis of different batches of Platycladus orientalis leaves showed notable differences in this compound concentration, as detailed in the table below. researchgate.net
Table 2: Variability of this compound Content in Platycladus orientalis
| Sample Batch | This compound Content (mg/g) |
| Batch 1 | 3.09 |
| Batch 2 | 3.20 |
| Batch 3 | 3.56 |
| Data sourced from a study on the determination of this compound in the leaves of Platycladus orientalis. researchgate.net |
This variability is influenced by a combination of genetic and environmental factors. nih.gov Environmental conditions play a crucial role in modulating a plant's production of secondary metabolites. mjpms.in Key factors include:
Climate : Temperature, sunlight exposure, and rainfall are major determinants of phytochemical profiles. mjpms.in Stressful conditions, such as drought, can stimulate plants to increase the synthesis of defensive compounds. mjpms.innih.govhst-j.org
Altitude : Plants growing at higher altitudes often experience harsher conditions, such as increased UV radiation and lower temperatures, which can lead to an increased production of protective secondary metabolites. mjpms.in
Soil Composition : The availability of nutrients and the mineral composition of the soil directly impact a plant's metabolic pathways and its ability to produce specific phytochemicals. mjpms.in
Biotic Stress : The presence of herbivores and pathogens can induce or enhance the production of defensive compounds like this compound as part of the plant's induced resistance response. nih.govnih.gov
Furthermore, the response to this compound itself can vary between different cultivars of the same species. A study on rice (Oryza sativa) showed that the application of this compound promoted growth in some varieties while inhibiting it in others, indicating a genetic basis for the response to this compound. mdpi.com
Molecular Mechanisms of Action and Target Identification
Modulation of Ion Channels and Ion Homeostasis
Isopimaric acid exerts its effects by interacting with a variety of ion channels, leading to changes in cellular excitability and ion balance. nih.govresearchgate.net Its actions are not limited to a single channel type but rather encompass a broader spectrum of targets, suggesting a multi-targeting modulatory role. nih.govresearchgate.net
Large Conductance Calcium-Activated Potassium Channels (BK channels)
One of the most well-documented targets of this compound is the large conductance calcium-activated potassium channel, commonly known as the BK channel. wikipedia.orgmedchemexpress.comscbt.com These channels are crucial in regulating neuronal excitability and smooth muscle tone by allowing potassium ions to flow out of the cell, which leads to hyperpolarization of the cell membrane. wikipedia.orgpsu.edu this compound is a potent opener of BK channels. medchemexpress.commedchemexpress.comsigmaaldrich.com
This compound's activation of BK channels stems from its ability to enhance the sensitivity of the channel's α subunit to both calcium (Ca²⁺) and voltage. wikipedia.org The BK channel is composed of a pore-forming α subunit and often associated with auxiliary β subunits. wikipedia.org Research indicates that this compound's site of action is likely on the α subunit itself, as its potentiating effect is observed even in the absence of the β1 subunit. researchgate.netpsu.edu This interaction does not alter the channel's conductance but rather increases its open probability. wikipedia.orgpsu.edu The proposed mechanism involves an electrostatic interaction where the negatively charged carboxyl group of this compound interacts with the positively charged voltage sensor (S4 helix) of the channel, making it easier for the channel to open in response to membrane depolarization or increased intracellular calcium. researchgate.net
Interestingly, BK channels are not only found on the plasma membrane but are also highly expressed on the lysosomal membrane. taylorandfrancis.com These lysosomal BK channels (lysoBK) share pharmacological properties with their plasma membrane counterparts and are also activated by this compound. taylorandfrancis.comnih.govumich.edu The activation of lysoBK channels is thought to play a role in regulating the lysosome's membrane potential and refilling its calcium stores. nih.gov
Voltage-Gated Sodium and Calcium Channels
In addition to its effects on potassium channels, this compound also modulates the activity of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels. nih.govresearchgate.netbiorxiv.org Studies on spontaneously beating mouse atrial cells have shown that this compound inactivates both L-type and T-type calcium channels as well as sodium channels. nih.govresearchgate.net This inactivation contributes to a reduction in the frequency of action potentials. nih.govresearchgate.net The proposed mechanism for this action is that the lipophilic and negatively charged this compound molecule inserts into the cell membrane near the channel's positively charged voltage sensor, shifting the voltage-dependent parameters of channel gating. nih.govresearchgate.net
Other Ion Channel Interactions
This compound's influence extends to other types of potassium channels as well. It has been found to activate the rapid delayed rectifier potassium channel (IKr) and the transient outward potassium channel (Ito). nih.govresearchgate.netdiva-portal.org The activation of these channels contributes to the repolarization of the cell membrane and a reduction in cellular excitability. nih.govresearchgate.net However, it appears to have no effect on the pacemaker f-channel (If). researchgate.net
| Ion Channel | Effect of this compound | Reference |
| Large Conductance Ca²⁺-Activated K⁺ Channel (BK) | Activation/Opening | wikipedia.orgmedchemexpress.com |
| Voltage-Gated Na⁺ Channel | Inactivation | nih.govresearchgate.net |
| L-type Ca²⁺ Channel | Inactivation | nih.govresearchgate.net |
| T-type Ca²⁺ Channel | Inactivation | nih.govresearchgate.net |
| Rapid Delayed Rectifier K⁺ Channel (IKr) | Activation | nih.govresearchgate.net |
| Transient Outward K⁺ Channel (Ito) | Activation | nih.govresearchgate.net |
| Pacemaker f-channel (If) | No Effect | researchgate.net |
Nuclear Receptor Agonism
This compound has been identified as a modulator of nuclear receptors, particularly the Retinoid X Receptors (RXRs). researchgate.net RXRs are a class of nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs). tocris.com There are three main subtypes of RXR: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3), which are encoded by distinct genes and exhibit different tissue distribution patterns. tocris.commdpi.com RXRα is predominantly found in the liver, kidney, and skin; RXRβ is ubiquitously expressed; and RXRγ expression is mainly restricted to muscle and brain tissue. tocris.com
Research has demonstrated that this compound acts as an agonist for all three major Retinoid X Receptor (RXR) subtypes: RXRα, RXRβ, and RXRγ. researchgate.net As an agonist, this compound binds to these receptors and induces a conformational change that facilitates the recruitment of co-regulatory proteins and initiates the transcription of target genes. mdpi.com Its ability to activate all three subtypes suggests a broad potential for influencing RXR-mediated signaling pathways throughout the body.
While this compound activates all three RXR subtypes, it exhibits differential potency towards each. Potency is measured by the half-maximal effective concentration (EC₅₀), which represents the concentration of a ligand required to elicit 50% of the maximal response. A lower EC₅₀ value indicates higher potency.
In vitro studies have quantified the EC₅₀ values for this compound on each RXR subtype, revealing its varying potency. The transactivation data shows that this compound has nearly equivalent potency for all three subtypes, with EC₅₀ values in the micromolar range. researchgate.net
Table 1: In Vitro Potency of this compound on RXR Subtypes
| RXR Subtype | EC₅₀ (µM) |
| RXRα | 26 ± 1 |
| RXRβ | 32 ± 1 |
| RXRγ | 33 ± 1 |
| Data sourced from in vitro luciferase reporter assays. researchgate.net |
The data indicates that this compound is a micromolar-range agonist for RXRα, RXRβ, and RXRγ, with the highest potency observed for RXRα. researchgate.net This differential potency suggests that the extent of transactivation—the receptor's ability to activate gene transcription—may vary between tissues depending on the predominant RXR subtype expressed.
Involvement in Cellular Signaling Pathways
Beyond its direct interaction with nuclear receptors, this compound has been shown to modulate several key intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammatory responses.
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. mdpi.com Studies have demonstrated that this compound is involved in the modulation of this pathway. Specifically, this compound has been found to suppress the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector of Akt. nih.govspandidos-publications.com By inhibiting the phosphorylation of these proteins, this compound can interfere with the signaling cascade that promotes cell survival and proliferation. nih.govspandidos-publications.com For instance, in studies involving lipopolysaccharide (LPS)-induced microglial cells, this compound significantly inhibited the phosphorylation of both mTOR and Akt. nih.govresearchgate.net
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. Network pharmacology analyses have identified the MAPK signaling pathway as one of the most significantly enriched pathways for the molecular targets of this compound. nih.govresearchgate.net This suggests that this compound has the potential to influence the activity of this pathway, although the specific components (e.g., ERK, JNK, p38) and the precise nature of the modulation (inhibition or activation) require further detailed investigation.
The Wnt signaling pathway plays a vital role in embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases. researchgate.netmdpi.com Research suggests that this compound may affect the Wnt signaling pathway. researchgate.netnih.gov Studies on breast cancer cells indicate that the anti-tumor mechanism of this compound may involve the modulation of the Wnt pathway, potentially by targeting mitochondrial oxidative phosphorylation and calcium (Ca²⁺) signaling, which in turn influences downstream Wnt signaling components. researchgate.netnih.gov This indicates an indirect regulatory role of this compound on this pathway.
Impact on Oxidative Stress and Inflammation Pathways
This compound demonstrates a significant capacity to modulate pathways associated with oxidative stress and inflammation. This is achieved through the inhibition of reactive oxygen species, suppression of inflammatory signaling molecules, and regulation of antioxidative enzymes. nih.govspandidos-publications.comnih.gov
Inhibition of Reactive Oxygen Species (ROS) Production
Research has shown that this compound can effectively inhibit the production of reactive oxygen species (ROS). nih.gov In studies using a murine microglial cell line (BV2) stimulated with lipopolysaccharide (LPS) or glutamate, this compound significantly suppressed the generation of ROS. spandidos-publications.com This reduction in cellular ROS content points to the compound's direct or indirect antioxidant capabilities. nih.govnih.gov
Suppression of Inflammatory Cytokines (e.g., interleukin-1β, tumor necrosis factor-α)
This compound has been observed to suppress the expression of key pro-inflammatory cytokines. nih.govspandidos-publications.com Specifically, it has been shown to decrease the gene and protein expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in LPS-treated microglial cells. nih.govresearchgate.netresearchgate.net This anti-inflammatory effect is significant, as these cytokines are central mediators of the inflammatory response. nih.govspandidos-publications.com The suppression of these molecules suggests that this compound can interfere with inflammatory signaling cascades. nih.gov
Table 1: Effect of this compound on Inflammatory Cytokine mRNA Expression in LPS-Treated BV2 Cells
| Cytokine | Effect of this compound (100 µM) | Source |
| Interleukin-1β (IL-1β) | Significantly decreased mRNA expression | nih.govresearchgate.net |
| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased mRNA expression | nih.govresearchgate.net |
Modulation of Anti-oxidative Enzymes (e.g., superoxide (B77818) dismutase-1 and -2)
In addition to suppressing pro-inflammatory and oxidative molecules, this compound also enhances the cellular antioxidant defense system. nih.govspandidos-publications.com It has been found to significantly increase the mRNA expression of the anti-oxidative enzymes superoxide dismutase-1 (SOD-1) and superoxide dismutase-2 (SOD-2). nih.govspandidos-publications.comresearchgate.net These enzymes are crucial for detoxifying superoxide radicals, a major type of ROS. ontosight.ai By upregulating these enzymes, this compound helps to mitigate oxidative stress and protect cells from damage. nih.govmdpi.com
Table 2: Effect of this compound on Anti-oxidative Enzyme mRNA Expression in LPS-Treated BV2 Cells
| Enzyme | Effect of this compound (1, 10, and 100 µM) | Source |
| Superoxide Dismutase-1 (SOD-1) | Significantly increased mRNA expression | nih.govresearchgate.net |
| Superoxide Dismutase-2 (SOD-2) | Significantly increased mRNA expression | nih.govresearchgate.net |
Mitochondrial Function and Metabolism
The influence of this compound extends to the core of cellular energy production, the mitochondria.
Regulation of Mitochondrial Oxidative Phosphorylation
Studies have indicated that this compound can target and regulate mitochondrial oxidative phosphorylation (OXPHOS). researchgate.netnih.gov In breast cancer cell lines, the compound's anti-proliferative and anti-metastatic effects are linked to its ability to affect signaling pathways related to OXPHOS. researchgate.netnih.gov This suggests that this compound may modulate the primary mechanism by which cells generate ATP, although the precise nature of this regulation is still under investigation. researchgate.netnih.gov
Modulation of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. researchgate.netnih.gov In studies on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis. researchgate.netnih.gov Further investigation in a murine microglial cell line revealed that while this compound itself did not affect cell survival at certain concentrations, it did prevent the late phase of apoptosis induced by LPS. spandidos-publications.com This was confirmed by observations of decreased JC-1 monomers, which is indicative of a stable mitochondrial membrane potential. nih.gov
Potential Ligand-Receptor Interactions (e.g., Cannabinoid Receptors CB1, CB2, Opioid Receptors)
Research into the molecular mechanisms of this compound has included investigations into its potential interactions with key receptor systems involved in pain and inflammation signaling, notably the cannabinoid and opioid receptors. scienceopen.com In vitro competition binding assays have been utilized to evaluate the binding affinity of this compound for both cannabinoid receptor subtypes (CB1 and CB2) and all three primary opioid receptor subtypes (mu, kappa, and delta). scienceopen.comresearchgate.net
Studies have demonstrated that this compound exhibits notable binding activity at the cannabinoid CB2 receptor. scienceopen.com In a competitive binding assay using a concentration of 10 µM of this compound, it displaced 58.1% of the radioligand from the CB2 receptor. scienceopen.comresearchgate.net The same study noted that while a total alcoholic extract from Pinus roxburghii showed significant CB1 receptor binding activity, the isolated this compound itself was primarily active at the CB2 receptor. scienceopen.com The cannabinoid receptor binding assays were conducted using [3H] CP. 55.940 as the competing radioligand. scienceopen.com
With respect to the opioid receptor system, this compound was found to have a moderate binding affinity for the mu (µ)-opioid receptor. scienceopen.com The binding activity was quantified as 29.1% at a 10 µM concentration in a competition assay using the mu-selective radioligand [3H]-DAMGO. scienceopen.comresearchgate.net The compound was also tested against kappa (κ) and delta (δ) opioid receptors, using [3H]-U-69,593 and [3H]-DPDPE as radioligands respectively, but did not show significant binding to these subtypes in the same study. scienceopen.com
To further elucidate the observed interaction with the mu-opioid receptor, in silico molecular modeling has been performed. scienceopen.com These computational studies suggest that the binding of this compound to the mu-opioid receptor may be stabilized by the formation of a hydrogen bond between the compound's carbonyl carbon and the aspartic acid residue at position 147 (Asp147) of the receptor. scienceopen.com Additional hydrophobic interactions with residues within the receptor's active site are also believed to contribute to this binding. scienceopen.com
Research Findings on this compound's Receptor Binding Activity
The following table summarizes the results from in vitro competition binding assays for this compound against cannabinoid and opioid receptors.
| Receptor Subtype | Assay Type | Compound Concentration | Radioligand | Binding Activity (%) | Source |
| Cannabinoid CB2 | Competition Binding | 10 µM | [3H] CP. 55.940 | 58.1 | scienceopen.com, researchgate.net |
| Mu-Opioid (µ) | Competition Binding | 10 µM | [3H]-DAMGO | 29.1 | scienceopen.com, researchgate.net |
| Cannabinoid CB1 | Competition Binding | 10 µM | [3H] CP. 55.940 | Not specified/Inactive | scienceopen.com |
| Kappa-Opioid (κ) | Competition Binding | 10 µM | [3H]-U-69,593 | Not specified/Inactive | scienceopen.com |
| Delta-Opioid (δ) | Competition Binding | 10 µM | [3H]-DPDPE | Not specified/Inactive | scienceopen.com |
Pharmacological Activities and Therapeutic Potential
Anti-inflammatory Activity
Isopimaric acid has demonstrated notable anti-inflammatory effects in various experimental models. These properties are attributed to its ability to modulate key inflammatory pathways and cellular responses.
In vivo Models of Inflammation
The anti-inflammatory potential of this compound and its derivatives has been substantiated in several in vivo studies. For instance, abietic acid, a related diterpene, has been shown to significantly inhibit carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema. researchgate.net This suggests that this compound, sharing structural similarities, may exert comparable effects. The inhibition of edema in these models points to the compound's ability to counteract the vascular changes and inflammatory cell infiltration that characterize acute inflammation. researchgate.netmdpi.com
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory capabilities, showing promise in various assays. researchgate.net The collective evidence from these animal models underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory agents.
Mechanisms of Anti-inflammatory Action (e.g., inhibition of microglial inflammation)
The anti-inflammatory effects of this compound are underpinned by its influence on cellular and molecular inflammatory processes. A key mechanism is the inhibition of microglial inflammation. nih.gov Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. mdpi.comaginganddisease.org
Studies have shown that this compound can significantly inhibit the activation of microglial cells. nih.gov For example, in lipopolysaccharide (LPS)-induced murine microglial cells (BV2), this compound has been observed to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov It also suppresses microglial migration and the release of reactive oxygen species (ROS). nih.gov
Furthermore, this compound influences key signaling pathways involved in inflammation. It has been found to inhibit the phosphorylation of mTOR and AKT, proteins that are part of a critical pathway in cell survival, proliferation, and inflammatory responses. nih.gov By downregulating the PI3K/Akt/mTOR pathway, this compound can effectively dampen the inflammatory cascade in microglia. nih.gov This targeted action on microglia highlights its potential in addressing neuroinflammatory conditions.
Analgesic Activity
This compound and its synthetic derivatives have exhibited significant pain-relieving properties in various preclinical models of pain.
Visceral and Thermal Pain Models
The analgesic efficacy of this compound derivatives has been demonstrated in models of both visceral and thermal pain. researchgate.netresearchgate.net In the acetic acid-induced writhing test, a model for visceral pain, amides of this compound showed a statistically significant reduction in pain response. researchgate.netresearchgate.netgoogle.com This effect was comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. researchgate.netresearchgate.net
In the hot-plate test, a model for thermal pain, certain this compound derivatives also demonstrated significant analgesic activity, increasing the latency of the pain reaction. researchgate.netresearchgate.netgoogle.com These findings suggest that this compound and its analogues can modulate pain perception through mechanisms that are effective against both chemical and heat-induced noxious stimuli. mdpi.com
Receptor-Mediated Analgesic Effects (e.g., CB2 and mu receptors)
The analgesic properties of this compound are, in part, mediated through its interaction with specific receptor systems involved in pain modulation. researchgate.net Research has shown that this compound exhibits binding activity at both the cannabinoid receptor 2 (CB2) and the mu-opioid receptor (μ). researchgate.net
The CB2 receptor is primarily expressed on immune cells and its activation is known to produce analgesic effects without the psychoactive side effects associated with CB1 receptor activation. frontiersin.orgmdpi.com this compound demonstrated good binding activity to the CB2 receptor, with a binding percentage of 58.1%. researchgate.net Activation of CB2 receptors can lead to the peripheral release of endogenous opioids like β-endorphin, which in turn act on μ-opioid receptors to produce analgesia. nih.gov
Additionally, this compound showed binding activity to the μ-opioid receptor (29.1% binding), which is a primary target for opioid analgesics like morphine. researchgate.net The synergistic activation of both CB2 and μ-opioid receptors is a promising strategy for pain management, as it may enhance analgesic efficacy while potentially reducing the side effects associated with targeting a single receptor type. arizona.edu
Antimicrobial and Antibacterial Activity
This compound has demonstrated a broad spectrum of antimicrobial and antibacterial activity against various pathogens, including drug-resistant strains.
Research has shown that this compound is effective against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. researchgate.netnih.gov It has also shown activity against other Gram-positive bacteria such as S. epidermidis and E. faecalis. researchgate.net The compound has been identified as one of the active antibacterial components in the oleoresin of Abies guatemalensis, with a MIC of 9.7 µg/mL against S. aureus. researchgate.net
Furthermore, studies on derivatives of this compound have revealed enhanced antibacterial properties. For instance, acylhydrazone derivatives of this compound have shown potent activity against Streptococcus pneumoniae and Klebsiella pneumoniae, with some derivatives exhibiting a MIC as low as 3.91 μg/mL. eurekaselect.com The introduction of certain chemical groups, such as a pyrrole (B145914) structure or halogen atoms, into the this compound backbone has been shown to improve its antimicrobial efficacy against specific bacteria. eurekaselect.comingentaconnect.com this compound has also been isolated as an active antibacterial constituent from the bark of Cryptomeria japonica. tandfonline.com
Activity against Multidrug-Resistant (MDR) and Methicillin-Resistant Staphylococcus aureus (MRSA)
Research has shown that this compound is active against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, which are a growing concern in clinical settings due to their resistance to conventional antibiotics. nih.govcaymanchem.com Studies have determined the minimum inhibitory concentrations (MICs) of this compound against these challenging pathogens to be in the range of 32-64 µg/mL. nih.govchemfaces.comresearchgate.net This inherent antibacterial activity highlights its potential as a standalone agent or as a scaffold for the development of new anti-MRSA drugs.
Inhibition of Bacterial Growth
This compound's ability to inhibit bacterial growth is a key aspect of its antibacterial profile. biosynth.com It has been shown to be effective against various Gram-positive bacteria. researchgate.net The mechanism behind this inhibition is attributed to its ability to disrupt the integrity of the bacterial cell membrane. biosynth.com Furthermore, studies have explored the growth-inhibitory effects of this compound on fungi.
Modulation of Efflux Pumps (e.g., TetK, NorA efflux pumps, and interactions with reserpine)
Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance, as they actively expel antibiotics from the cell. scienceopen.comnih.gov this compound has been investigated for its potential to modulate the activity of these pumps, specifically the TetK and NorA efflux pumps in S. aureus. nih.govnih.gov
However, when tested in combination with the efflux pump inhibitor reserpine (B192253), an unexpected antagonistic interaction was observed. nih.govchemfaces.com Instead of a decrease in the MIC, which would indicate a potentiation of activity, a two to four-fold increase in the MIC was seen. nih.govchemfaces.comresearchgate.net This suggests that this compound may not be a substrate for these particular efflux pumps. nih.govchemfaces.com Further investigation using 1H-NMR spectroscopy revealed a potential complex formation between a related resin acid, abietic acid, and reserpine, which could be responsible for the reduced antibacterial activity. nih.govchemfaces.comresearchgate.net This finding indicates a complex interaction that warrants further study to fully understand the role of this compound in modulating efflux pump activity.
Activity against Streptococcus pneumoniae
The antibacterial spectrum of this compound and its derivatives extends to Streptococcus pneumoniae. researchgate.netresearchgate.netnih.gov Research into synthetic derivatives of this compound has shown promising results. For instance, an this compound acylhydrazone derivative incorporating a pyrrole structure demonstrated potent activity against S. pneumoniae, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL. researchgate.neteurekaselect.com This suggests that chemical modification of the this compound scaffold can enhance its activity against this respiratory pathogen. researchgate.netnih.gov Another study found that introducing halogen atoms, particularly a bromine atom, into pyridine (B92270) acylhydrazone derivatives of this compound improved their antimicrobial activity against S. pneumoniae. researchgate.netnih.gov
Antitumor and Cytotoxic Activity
In addition to its antibacterial properties, this compound has exhibited significant antitumor and cytotoxic effects against various cancer cell lines. nih.gov
Effects on Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, 4T1)
This compound has been shown to significantly inhibit the proliferation and metastasis of breast cancer cells, with a particularly strong effect observed in the 4T1 cell line. nih.gov It has also demonstrated cytotoxic effects against the MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov The proposed mechanism for its antitumor activity involves the targeting of mitochondrial oxidative phosphorylation and Ca2+ signaling pathways, which in turn affects the EMT and Wnt signaling pathways, leading to cell cycle arrest and apoptosis. nih.gov
Furthermore, synthetic derivatives of this compound have shown enhanced cytotoxic potential. For example, an this compound (3-bromothiophene-2-carbaldehyde) acylhydrazone derivative exhibited better inhibitory effects on MDA-MB-231 cells than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) at a concentration of 100 μM. researchgate.neteurekaselect.com Similarly, a compound of this compound (5-bromo pyridine-2-formaldehyde) acylhydrazone showed a significant inhibition degree of 70.39% against MDA-MB-231 cells at the same concentration. researchgate.netnih.gov
Table 1: Cytotoxic Activity of this compound and Its Derivatives on Breast Cancer Cell Lines
| Compound | Cell Line | Concentration (μM) | Inhibition (%) | Reference |
| This compound (3-bromothiophene-2-carbaldehyde) acylhydrazone | MDA-MB-231 | 100 | >76.51 | researchgate.neteurekaselect.com |
| This compound (5-bromo pyridine-2-formaldehyde) acylhydrazone | MDA-MB-231 | 100 | 70.39 | researchgate.netnih.gov |
Activity against Hepatocellular Carcinoma (HepG-2)
This compound and its derivatives have also demonstrated promising activity against hepatocellular carcinoma, specifically the HepG-2 cell line. researchgate.netnih.gov Several acylhydrazone derivatives of this compound have exhibited significant antitumoral activity. researchgate.neteurekaselect.com
For instance, this compound (2-fluoro-6-methoxybenzaldehyde) acylhydrazone and this compound (3-bromothiophene-2-carbaldehyde) acylhydrazone showed a better inhibitory effect on HepG-2 cells than the positive control 5-fluorouracil (5-FU) at a concentration of 100 μM. researchgate.neteurekaselect.com Another derivative, this compound (5-bromo pyridine-2-formaldehyde) acylhydrazone, displayed a notable inhibition degree of 74.21% against HepG-2 cells at the same concentration. researchgate.netnih.gov
Table 2: Cytotoxic Activity of this compound Derivatives on Hepatocellular Carcinoma (HepG-2) Cell Line
| Compound | Cell Line | Concentration (μM) | Inhibition (%) | Reference |
| This compound (2-fluoro-6-methoxybenzaldehyde) acylhydrazone | HepG-2 | 100 | >76.51 | researchgate.neteurekaselect.com |
| This compound (3-bromothiophene-2-carbaldehyde) acylhydrazone | HepG-2 | 100 | >76.51 | researchgate.neteurekaselect.com |
| This compound (5-bromo pyridine-2-formaldehyde) acylhydrazone | HepG-2 | 100 | 74.21 | researchgate.netnih.gov |
Effects on Human Melanoma Cells (A375) and Prostatic Carcinoma (PC-3)
While direct studies on the effects of this compound on human melanoma A375 cells and prostatic carcinoma PC-3 cells are not extensively detailed in the available research, the broader context of its anticancer activity and the investigation of similar cell lines provide valuable insights. Studies on various cancer cell lines, including melanoma and prostate cancer, have shown that these cells are utilized to assess the anticancer potential of different compounds. nih.gov For instance, the A375 melanoma cell line has been used to demonstrate the cytotoxic and pro-apoptotic activities of other natural compounds. researchgate.netmicropublication.org Similarly, PC-3 prostate cancer cells are commonly used in research to evaluate the efficacy of potential anticancer agents. mdpi.com The expression of certain proteins, which can be influenced by compounds like this compound, has been shown to vary among different cancer cell lines, including A375 and PC-3. nih.gov
Inhibition of Cancer Cell Proliferation and Metastasis
This compound has demonstrated significant potential in inhibiting the proliferation and metastasis of cancer cells. nih.govresearchgate.net Research has shown that this compound can effectively suppress the growth and spread of breast cancer cells. nih.govresearchgate.net This inhibitory action is linked to its role as an ion channel regulator, which influences critical cellular pathways involved in cancer progression. nih.gov By targeting these pathways, this compound can interfere with the mechanisms that allow cancer cells to multiply and invade other tissues. nih.govresearchgate.net
The compound's ability to hinder cancer cell proliferation and metastasis has been observed in both laboratory (in vitro) and animal (in vivo) studies, highlighting its potential as a therapeutic agent. nih.govresearchgate.net The mechanisms underlying these effects are complex, involving the modulation of signaling pathways that are crucial for cancer cell survival and spread. nih.govresearchgate.net
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Reference |
|---|---|---|
| Breast Cancer Cells (4T1, MDA-MB-231, MCF-7) | Inhibition of proliferation and metastasis | nih.govresearchgate.net |
| Human Melanoma (A375) | Used in studies to evaluate anticancer compounds | researchgate.netmicropublication.org |
| Prostatic Carcinoma (PC-3) | Used in studies to evaluate anticancer compounds | mdpi.com |
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells
A key aspect of this compound's anticancer activity is its ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Studies have revealed that this compound can trigger these processes in breast cancer cells. nih.govresearchgate.net The mechanism involves the regulation of calcium and oxidative phosphorylation pathways. nih.gov By targeting mitochondrial oxidative phosphorylation and Ca2+ signaling pathways, this compound can influence the Wnt signaling pathway, which in turn leads to the arrest of the cell cycle and the initiation of apoptosis. nih.govresearchgate.net
Cell cycle arrest prevents cancer cells from completing the division process, thereby halting their proliferation. Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. By inducing apoptosis, this compound effectively eliminates malignant cells. This dual action of causing cell cycle arrest and promoting apoptosis underscores the therapeutic potential of this compound in cancer treatment. nih.govresearchgate.net
Cardioprotective and Metabolic Effects
Potential in Cardiovascular Disease Prevention (e.g., hyperlipidemia, atherosclerosis)
This compound has shown promise in the prevention of cardiovascular diseases such as hyperlipidemia and atherosclerosis. taylorandfrancis.comgoogleapis.com Hyperlipidemia, characterized by high levels of lipids like cholesterol and triglycerides in the blood, is a major risk factor for atherosclerosis, the hardening and narrowing of arteries due to plaque buildup. hopkinsmedicine.orgheart.org Extracts containing this compound have demonstrated significant antioxidative activity on low-density lipoprotein (LDL), often referred to as "bad cholesterol." taylorandfrancis.com The oxidation of LDL is a key step in the development of atherosclerosis. By inhibiting this process, this compound may help to prevent the formation of arterial plaques. taylorandfrancis.com
Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)
A significant mechanism behind the cardioprotective effects of this compound is its ability to inhibit the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). taylorandfrancis.comfrontiersin.org ACAT plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters, which can then be stored in lipid droplets. frontiersin.orgnih.gov In the context of cardiovascular disease, the inhibition of ACAT is considered a valuable therapeutic strategy. nih.gov By blocking ACAT, this compound helps to reduce the accumulation of cholesterol in the cells of the arterial wall, a key factor in the development of atherosclerosis. taylorandfrancis.com This inhibition of ACAT contributes to lowering blood levels of LDL cholesterol and total cholesterol. taylorandfrancis.com
Antihyperlipidemic Activity
This compound has been identified as having antihyperlipidemic activity, meaning it can help to lower high levels of lipids in the blood. taylorandfrancis.com This effect is closely linked to its inhibition of ACAT. taylorandfrancis.com By reducing the esterification of cholesterol, this compound contributes to a decrease in both total cholesterol and LDL cholesterol levels. taylorandfrancis.com Studies on extracts from Torreya nucifera, which contain this compound among other terpenes, have shown a significant reduction in these lipids. taylorandfrancis.com The management of hyperlipidemia is crucial for preventing cardiovascular events, and the antihyperlipidemic properties of this compound suggest its potential as a natural therapeutic agent for this condition. nih.govimpactfactor.org
Table 2: Cardioprotective and Metabolic Effects of this compound
| Activity | Mechanism | Potential Benefit | Reference |
|---|---|---|---|
| Antioxidative | Inhibition of LDL oxidation | Prevention of atherosclerosis | taylorandfrancis.com |
| Enzyme Inhibition | Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) | Reduction of blood LDL cholesterol and total cholesterol | taylorandfrancis.com |
| Antihyperlipidemic | Lowering of blood lipid levels | Prevention and treatment of hyperlipidemia | taylorandfrancis.com |
Antiarrhythmic Potential (e.g., Atrial Fibrillation)
This compound (IPA) has demonstrated notable potential as an antiarrhythmic agent, particularly in the context of atrial fibrillation, the most common persistent cardiac arrhythmia. nih.gov Its mechanism of action involves modulating multiple ion channels, which leads to a reduction in cardiomyocyte excitability and the restoration of regular heart rhythm. nih.govresearchgate.net
Research conducted on spontaneously beating mouse atrial HL-1 cells has shown that this compound, at concentrations of 1-25 µmol/L, can reduce the action potential frequency by up to 50%. nih.govresearchgate.net This effect is attributed to its influence on several voltage-gated ion channels. nih.gov Specifically, IPA inactivates sodium (Na+) channels as well as L- and T-type calcium (Ca2+) channels. nih.govresearchgate.net Simultaneously, it activates the rapidly activating potassium (K+) channel and the transient outward potassium channel. nih.govresearchgate.net Computer simulations confirm that the effect on the Na+ channel is the primary contributor to the reduced action potential frequency. nih.govresearchgate.net The modulation of these channels leads to a decrease in cellular excitability. researchgate.net This multi-target action on ion channels suggests a novel pharmacological approach for managing atrial fibrillation. nih.gov
In addition to reducing the frequency of action potentials, this compound has been shown to reverse induced arrhythmia in cardiomyocyte cell lines. nih.govresearchgate.net By altering the voltage dependencies of various ion channels, low concentrations of IPA can restore regular firing patterns. nih.gov This suggests that IPA not only suppresses the triggers of arrhythmia but also helps to re-establish a stable cardiac rhythm, highlighting its therapeutic potential for conditions like atrial fibrillation. nih.govresearchgate.net
Table 1: Effects of this compound on Cardiomyocyte Ion Channels and Excitability
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Action Potential Frequency | Reduced by up to 50% in spontaneously beating mouse atrial HL-1 cells. | nih.govresearchgate.net |
| Arrhythmic Firing | Reversed in induced arrhythmia models of HL-1 cells. | nih.govresearchgate.net |
| Sodium (Na+) Channels | Inactivated. | nih.govresearchgate.net |
| L-type Calcium (Ca2+) Channels | Inactivated. | nih.govresearchgate.net |
| T-type Calcium (Ca2+) Channels | Inactivated. | nih.govresearchgate.net |
| Rapidly Activating Potassium (K+) Channel | Activated. | nih.govresearchgate.net |
| Transient Outward Potassium (K+) Channel | Activated. | nih.govresearchgate.net |
| Cellular Excitability | Reduced. | nih.govresearchgate.net |
Neuroprotective and Anti-epileptic Activities
This compound exhibits promising neuroprotective and anti-epileptic properties through various mechanisms, including the modulation of synaptic plasticity and the inhibition of neuroinflammation.
In a triple-transgenic (3xTg) mouse model of Alzheimer's disease, this compound has been shown to improve cognitive function and synaptic plasticity. caymanchem.comlipidmaps.orgbvsalud.org One of its key effects is the potentiation of reductions in the slope of the field excitatory postsynaptic potential (fEPSP) in hippocampal slices. caymanchem.comlipidmaps.org The fEPSP slope is a measure of synaptic strength, and its potentiation is linked to improved learning and memory. taylorandfrancis.comresearchgate.net Furthermore, treatment with this compound resulted in a decreased escape latency in the Morris water maze test, a task that assesses spatial learning and memory. caymanchem.comlipidmaps.orgbvsalud.org These findings suggest that by enhancing synaptic plasticity, this compound may help mitigate the cognitive deficits associated with Alzheimer's disease. bvsalud.org
The anti-epileptic potential of this compound is linked to its ability to combat neuroinflammation and oxidative stress in the brain. nih.govspandidos-publications.com In vitro studies using a lipopolysaccharide (LPS)-induced murine microglial cell line (BV2) have demonstrated that IPA significantly inhibits microglial oxidative stress and inflammation. nih.govspandidos-publications.comnih.gov Specifically, it achieves this by decreasing the production of reactive oxygen species (ROS), reducing the release of lactate (B86563) dehydrogenase (an indicator of cell damage), and inhibiting the early phase of apoptosis. nih.govnih.gov
Mechanistically, this compound has been found to suppress the gene expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govnih.gov Concurrently, it increases the mRNA expression of crucial anti-oxidative enzymes, namely superoxide (B77818) dismutase-1 (SOD-1) and superoxide dismutase-2 (SOD-2). nih.govnih.gov These actions collectively reduce the neuroinflammatory environment that is often implicated in the generation of seizures. nih.gov
Table 2: Neuroprotective and Anti-epileptic Effects of this compound
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection (Alzheimer's Disease) | 3xTg Mouse Model | Potentiates reductions in fEPSP slopes in hippocampal slices. | caymanchem.comlipidmaps.org |
| Decreases escape latency in the Morris water maze. | caymanchem.comlipidmaps.orgbvsalud.org | ||
| Anti-epileptic (Neuroinflammation) | LPS-induced BV2 microglial cells | Inhibits microglial oxidative stress and inflammation. | nih.govspandidos-publications.comnih.gov |
| Decreases cellular ROS content and lactate dehydrogenase release. | nih.govnih.gov | ||
| Suppresses mRNA expression of IL-1β and TNF-α. | nih.govnih.gov | ||
| Increases mRNA expression of SOD-1 and SOD-2. | nih.govnih.gov |
Plant Growth Regulation
This compound has been identified as a regulator of plant growth, demonstrating significant effects on rice (Oryza sativa L.) seedlings. mdpi.comnih.gov Studies have shown that the application of this compound can promote the growth of rice seedlings, in some cases even more effectively than gibberellin. mdpi.com For instance, treatment with 25 μg/mL of this compound led to substantial increases in both shoot length and weight in certain rice lines. mdpi.com
The mechanism behind this growth-promoting activity appears to involve the modulation of phytohormone pathways. mdpi.comnih.gov Quantitative analysis revealed that this compound treatment causes a significant decrease in the concentration of abscisic acid (ABA), a phytohormone typically associated with defense responses. mdpi.comnih.gov This suggests that this compound may promote growth by shifting the plant's energy allocation away from defense and towards growth processes. mdpi.comhilarispublisher.com Further analysis showed that seedling shoot length was negatively correlated with 3-indole-butyric acid (IBA) concentrations, while total root weight was negatively correlated with both ABA and isopentenyl adenine (B156593) (iP) concentrations. mdpi.comnih.gov These findings provide a basis for developing this compound as a natural plant growth regulator for crops like rice. mdpi.comnih.gov
Table 3: Effects of this compound on Rice Seedling Growth
| Parameter | Effect of this compound (25 μg/mL) | Associated Phytohormone Change | Reference |
|---|---|---|---|
| Shoot Length | Significantly increased. | Negatively correlated with 3-indole-butyric acid (IBA). | mdpi.comresearchgate.net |
| Shoot Weight | Significantly increased. | - | mdpi.comresearchgate.net |
| Root Length | Significantly increased. | - | researchgate.net |
| Root Weight | Significantly increased. | Negatively correlated with Abscisic acid (ABA) and Isopentenyl adenine (iP). | mdpi.comnih.govresearchgate.net |
| Overall Growth | Promoted, potentially by reallocating energy from defense to growth. | Decrease in defense-related Abscisic acid (ABA). | mdpi.comnih.govhilarispublisher.com |
Promotion of Rice Seedling Growth
This compound has demonstrated significant growth-promoting activity in rice (Oryza sativa L.) seedlings. sciprofiles.comnih.gov Studies have shown that treatment with this compound can lead to notable increases in key growth parameters. For instance, the application of 25 μg/mL of this compound has been found to promote the growth of various rice lineages to different extents. sciprofiles.comnih.gov In some cases, its growth-promoting effect on rice seedlings has been reported to be more pronounced than that of gibberellin. mdpi.com
Research on Nipponbare rice seedlings treated with 25 μg/mL of this compound revealed significant increases in shoot length, root length, and shoot weight. researchgate.netresearchgate.net Specifically, one study documented increases of 11.37% in shoot length, 12.96% in root length, and 27.98% in shoot weight. researchgate.net The effect of this compound varies among different rice lines; for example, in the WRs260 rice line, a 25 μg/mL treatment resulted in a 36.48% increase in shoot length and a 49.00% increase in shoot weight. mdpi.com
Table 1: Effect of this compound (25 µg/mL) on Nipponbare Rice Seedling Growth
| Growth Parameter | Percentage Increase (%) | Source |
|---|---|---|
| Shoot Length | 11.37 ± 5.05 | researchgate.netresearchgate.net |
| Root Length | 12.96 ± 7.63 | researchgate.netresearchgate.net |
| Shoot Weight | 27.98 ± 10.88 | researchgate.netresearchgate.net |
Modulation of Phytohormone Pathways
The growth-promoting effects of this compound are closely linked to its ability to modulate phytohormone pathways in plants. sciprofiles.comnih.gov Phytohormones are crucial signaling molecules that regulate various aspects of plant growth and development. This compound appears to influence the balance between growth and defense by altering the concentrations of specific phytohormones. nih.govmdpi.com
Quantitative analysis has revealed that treatment with this compound leads to a significant decrease in the concentration of abscisic acid (ABA), a phytohormone primarily associated with defense responses. sciprofiles.comnih.govmdpi.com Further correlation analysis has shown that in treated seedlings, the total root weight is negatively correlated with the concentrations of both ABA and isopentenyl adenine (iP), a type of cytokinin. sciprofiles.comnih.govdntb.gov.ua Additionally, the length of seedling shoots was found to be significantly negatively correlated with the concentration of 3-indole-butyric acid (IBA), an auxin. sciprofiles.comnih.govdntb.gov.ua These findings suggest that this compound redirects the plant's energy allocation from defense mechanisms towards growth by modulating these hormonal pathways. nih.gov
Table 2: Correlation between Phytohormones and Growth Characteristics in Rice Seedlings Treated with this compound
| Phytohormone | Correlated Growth Characteristic | Type of Correlation | Source |
|---|---|---|---|
| Abscisic Acid (ABA) | Total Root Weight | Negative | sciprofiles.comnih.govmdpi.com |
| Isopentenyl adenine (iP) | Total Root Weight | Negative | sciprofiles.comnih.govdntb.gov.ua |
| 3-Indole-butyric acid (IBA) | Shoot Length | Negative | sciprofiles.comnih.govdntb.gov.ua |
Inhibition of Plant Defense Pathways to Promote Growth
Prolyl Endopeptidase Inhibitory Activity
In addition to its effects on plants, this compound and its derivatives have shown potential as enzyme inhibitors. Specifically, isopimara-7,15-dien-19-oic acid, a closely related diterpenoid isolated from the bulbs of Fritillaria imperialis, has demonstrated inhibitory activity against prolyl endopeptidase (PEP). nih.govfrontiersin.orgfrontiersin.org
Prolyl endopeptidase is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues and is implicated in various physiological processes. nih.gov The nonpolar fraction of an ethanolic extract of Fritillaria imperialis bulbs, from which isopimara-7,15-dien-19-oic acid was isolated, showed this inhibitory activity. nih.gov The discovery of this activity highlights a potential therapeutic application for this compound-related compounds, as prolyl endopeptidase inhibitors are of interest for the development of treatments for certain disorders. nih.govresearchgate.net
Structure Activity Relationship Studies and Chemical Modification
Elucidation of Key Structural Features for Biological Activity
The biological activities of isopimaric acid are not arbitrary but are dictated by specific structural motifs within the molecule. The tricyclic core, the carboxylic acid group, and the molecule's stereochemistry are all crucial determinants of its function.
The foundational tricyclic diterpenoid skeleton is a fundamental requirement for the biological activity of this compound. nih.govnih.gov This rigid, three-ring system, belonging to the pimarane (B1242903) class of diterpenoids, provides the necessary scaffold for the precise spatial arrangement of other functional groups. nih.govjmb.or.kr The abietane, pimarane, and dehydroabietane skeletons are common among diterpenoids found in conifer oleoresin and are structurally related to the tetracyclic ent-kaurane diterpenes. oup.com The unique chemical structure of this compound, conferred by this skeleton, is thought to be responsible for its significant biological functions, including antimicrobial and antitumor activities. tandfonline.com The synthesis of various derivatives has shown that the tricyclic core is a consistent feature in compounds exhibiting biological activity. researchgate.net
The carboxylic acid group at the C-4 position is another critical determinant of this compound's biological activity. This functional group is a common feature among resin acids and plays a significant role in the molecule's interactions with biological targets. ontosight.ainih.gov Modifications at this site have been a major focus of synthetic efforts to create derivatives with altered or improved properties. For instance, the conversion of the carboxylic acid to amides, acylthioureas, and pyridine (B92270) acylhydrazones has yielded compounds with a wide range of biological activities, including analgesic, anticancer, and antibacterial effects. tandfonline.comsioc-journal.cnresearchgate.net The synthesis of these derivatives often begins with the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then allows for the attachment of various amine-containing moieties. tandfonline.comtandfonline.com
The specific three-dimensional arrangement of atoms, or stereochemistry, of this compound is vital to its biological function. Evidence suggests that the fully reduced derivatives of this compound possess a trans–anti–trans fused skeleton. cdnsciencepub.comresearchgate.net This particular stereochemical configuration influences how the molecule fits into and interacts with biological receptors and enzymes. The stereochemistry can significantly affect a drug's potency, metabolism, and distribution. mdpi.com While detailed studies on the specific impact of the trans-anti-trans fusion in this compound are ongoing, research on related chiral molecules demonstrates that stereochemistry is a crucial factor for biological activity, often with one stereoisomer being significantly more potent than others. mdpi.com
Synthesis of this compound Derivatives
The chemical modification of this compound has been a fruitful area of research, leading to the creation of numerous derivatives with diverse biological activities. These synthetic efforts have primarily focused on two main areas: modification of the carboxylic acid group and alterations to the tricyclic skeleton.
A significant portion of the synthetic work on this compound has involved the modification of its carboxylic acid group. This has led to the development of several classes of derivatives with promising therapeutic potential. nih.gov
Amide Derivatives: The synthesis of amide derivatives from this compound has been widely explored. researchgate.net These compounds are typically prepared by reacting this compound with various amines. For example, amide derivatives containing aromatic groups have been synthesized and shown to possess antibacterial activity. researchgate.net this compound amides with aminoethanol and (2R)-(hydroxymethyl)pyrrolidine groups have demonstrated significant analgesic activity. researchgate.net
Acylthiourea Derivatives: A series of fifteen acylthiourea derivatives of this compound have been synthesized and evaluated for their biological activities. sioc-journal.cn These compounds were prepared from an this compound skeleton and showed significant inhibitory activity against Candida albicans. sioc-journal.cn Furthermore, several of these derivatives exhibited pronounced inhibitory effects on human melanoma and prostatic carcinoma cell lines. sioc-journal.cn
Pyridine Acylhydrazone Derivatives: Researchers have synthesized a series of pyridine acylhydrazone derivatives of this compound. tandfonline.comtandfonline.comingentaconnect.com The synthesis involves the initial conversion of this compound to its acyl chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form this compound hydrazide. tandfonline.comtandfonline.com This intermediate is then reacted with various pyridine benzaldehydes to yield the final acylhydrazone derivatives. tandfonline.comtandfonline.com These derivatives have shown a range of biological activities, including antibacterial and antitumor effects. tandfonline.comtandfonline.comingentaconnect.comresearchgate.net For instance, a derivative containing a bromine atom on the pyridine ring exhibited significant antibacterial activity against Klebsiella pneumoniae. tandfonline.com Another derivative showed notable antitumor activity against hepatocarcinoma and breast cancer cells. ingentaconnect.comresearchgate.net Similarly, isopimaric furfural (B47365) acylhydrazone derivatives have been synthesized and shown to have fungicidal and anticancer activities. aeeisp.com
Table 1: Examples of this compound Carboxylic Acid Modifications and Their Biological Activities
| Derivative Class | Example Compound | Biological Activity | Reference |
|---|---|---|---|
| Amides | N-(2-hydroxyethyl)isopimaramide | Analgesic | researchgate.net |
| Amides | N-[(2R)-(hydroxymethyl)pyrrolidin-1-yl]isopimaramide | Analgesic | researchgate.net |
| Acylthioureas | N-isopimaric acyl-N'-(3-methylphenyl)sulfourea | Anticancer (Human melanoma & prostate) | sioc-journal.cn |
| Acylthioureas | N-isopimaric acylamino-N'-(4-fluorophenyl)sulfourea | Anticancer (Human melanoma & prostate) | sioc-journal.cn |
| Pyridine Acylhydrazones | This compound (3,5-dibromo pyridine-4-formaldehyde) acylhydrazone | Antibacterial (K. pneumoniae) | tandfonline.com |
| Pyridine Acylhydrazones | This compound (5-bromo pyridine-2-formaldehyde) acylhydrazone | Antitumor (Hepatocarcinoma & breast cancer) | ingentaconnect.comresearchgate.net |
In addition to modifying the carboxylic acid group, researchers have also made alterations to the tricyclic skeleton of this compound. These modifications aim to explore how changes in the core structure affect biological activity. nih.gov
One notable area of investigation has been the synthesis of C4-modified derivatives. researchgate.net Synthetic methods have been developed to create this compound derivatives where the terminal carboxylic acid is separated from the tricyclic skeleton by two or three methylene (B1212753) groups. researchgate.netcolab.ws These C4-modified derivatives have shown significant anti-inflammatory activity in in vivo tests. researchgate.netresearchgate.net The synthesis of these compounds can involve multi-step processes, including Wittig or Horner-Wadsworth-Emmons reactions on isopimarinal, an aldehyde derived from this compound. researchgate.netresearchgate.net
Relationship Between Structural Modifications and Altered Biological Activities
Modifying the chemical structure of this compound has led to the development of numerous derivatives with a wide range of biological activities. Specific substitutions and functional group transformations have been shown to directly influence the potency and selectivity of these compounds.
The introduction of halogen atoms into this compound derivatives has been explored as a strategy to enhance antibacterial properties. Researchers have synthesized series of acylhydrazone derivatives, including those modified with halogenated aryl groups. eurekaselect.comingentaconnect.com These studies aim to determine the impact of such modifications on the minimum inhibitory concentration (MIC) against various bacteria. For instance, while a derivative containing a pyrrole (B145914) structure, this compound (pyrrole-3-carboxaldehyde) acylhydrazone, showed potent activity against Streptococcus pneumoniae and Klebsiella pneumoniae with an MIC of 3.91 μg/mL, the halogenated derivatives were also found to possess notable antibacterial effects. eurekaselect.comingentaconnect.comresearchgate.net The synthesis of halogenated bis(acylthiourea) derivatives has also been reported as a method to generate compounds with potential antibacterial activity. researchgate.net
| Compound Name | Modification | Target Bacteria | Activity (MIC) |
|---|---|---|---|
| This compound (pyrrole-3-carboxaldehyde) acylhydrazone | Pyrrole acylhydrazone | Streptococcus pneumoniae, Klebsiella pneumoniae | 3.91 μg/mL eurekaselect.comingentaconnect.com |
| Halogenated aryl acylhydrazone derivatives | Halogenated aryl group | Various bacteria | Displayed some degree of antibacterial activity eurekaselect.comingentaconnect.com |
Modification of the this compound skeleton has yielded derivatives with significant in vitro antitumor activity. Acylhydrazone derivatives, in particular, have shown promise. eurekaselect.comingentaconnect.comresearchgate.net For example, this compound (2-fluoro-6-methoxybenzaldehyde) acylhydrazone and this compound (3-bromothiophene-2-carbaldehyde) acylhydrazone exhibited inhibitory effects on Hep G2 and MDA-MB-231 cancer cell lines that were superior to the clinical anticancer agent 5-fluorouracil (B62378) at a concentration of 100 μM. eurekaselect.comingentaconnect.comresearchgate.net
Furthermore, acylthiourea derivatives have demonstrated pronounced inhibitory effects on human melanoma (A375) and prostatic carcinoma (PC-3) cell lines. sioc-journal.cn Specifically, N-isopimaric acyl-N'-(3-methylphenyl)sulfourea and N-isopimaric acylamino-N'-(4-fluorophenyl) sulfourea achieved over 90% inhibition at a 100 μmol/L concentration. sioc-journal.cn this compound itself has shown notable anticancer activity against breast cancer cell lines, with a reported IC50 value of 6.81 µM against MDA-MB-231 and MCF-7 cells. researchgate.net Other studies on isopimaric thiophene (B33073) sulfonamide derivatives also found significant toxicity against BGC823 and SW480 cancer cells. researchgate.net
| Compound Name | Derivative Type | Cancer Cell Line | Observed Activity |
|---|---|---|---|
| This compound (2-fluoro-6-methoxybenzaldehyde) acylhydrazone | Acylhydrazone | Hep G2 | Better than 5-fluorouracil (at 100 μM) eurekaselect.comingentaconnect.com |
| This compound (3-bromothiophene-2-carbaldehyde) acylhydrazone | Acylhydrazone | Hep G2, MDA-MB-231 | Better than 5-fluorouracil (at 100 μM) eurekaselect.comingentaconnect.com |
| N-isopimaric acyl-N'-(3-methylphenyl)sulfourea | Acylthiourea | A375, PC-3 | >90% inhibition (at 100 μmol/L) sioc-journal.cn |
| N-isopimaric acylamino-N'-(4-fluorophenyl) sulfourea | Acylthiourea | A375, PC-3 | >90% inhibition (at 100 μmol/L) sioc-journal.cn |
| This compound | Parent Compound | MDA-MB-231, MCF-7 | IC50 of 6.81 µM researchgate.net |
| Bis-naphalenyl compound 3c (hexamethylenediamine linker) | Thiophene Sulfonamide | SW480 | IC50 of 52.01 μM researchgate.net |
| Bis-naphalenyl compound 3d (p-xylylenediamine linker) | Thiophene Sulfonamide | SW480 | IC50 of 66.09 μM researchgate.net |
The synthesis of N-containing derivatives, specifically amides, from this compound has led to the discovery of compounds with significant analgesic properties. researchgate.netresearchgate.net Studies focusing on visceral and thermal pain models have shown that this compound amides incorporating aminoethanol and (2R)-(hydroxymethyl)pyrrolidine groups exhibit statistically significant analgesic activity. researchgate.netresearchgate.net In acetic acid-induced writhing tests, these compounds were effective at doses of 5 and 25 mg/kg. researchgate.netresearchgate.net The most active of these derivatives, when administered at a dose of 25 mg/kg, reduced the pain response by 48-56%, an effect comparable to the reference drug diclofenac (B195802) sodium. google.com One particular amide derivative also demonstrated significant analgesic effects in the hot-plate test at a 25 mg/kg dose, outperforming diclofenac sodium. researchgate.netgoogle.com In contrast, the parent this compound showed no analgesic activity in the thermal irritation model. google.com
| Compound Name | Derivative Type | Pain Model | Activity |
|---|---|---|---|
| This compound amide with aminoethanol | Amide | Acetic acid-induced writhing | Significant analgesic effect (5 & 25 mg/kg) researchgate.netresearchgate.net |
| This compound amide with (2R)-(hydroxymethyl)pyrrolidine | Amide | Acetic acid-induced writhing, Hot-plate test | Significant analgesic effect (5 & 25 mg/kg) researchgate.netresearchgate.netgoogle.com |
| This compound | Parent Compound | Hot-plate test | No analgesic activity google.com |
This compound is recognized as a potent activator, or opener, of large-conductance calcium-activated potassium (BK) channels. researchgate.netmedchemexpress.commedchemexpress.com This activity extends to lysosomal BK channels. taylorandfrancis.com The compound's mechanism involves increasing the calcium and voltage sensitivity of the BK channel's alpha subunit (BKα) when applied from either side of the cell membrane. researchgate.net Research has highlighted the selectivity of this compound for BK channels over other cloned small and intermediate Ca2+-activated K+ channels. researchgate.net The significant difference in potency as a BK channel opener between this compound and the structurally similar abietic acid provides a key point for understanding the structure-activity relationship governing BKα activation. researchgate.net This property classifies this compound as an ion channel regulator and a potassium channel activator. researchgate.netmayflowerbio.com
Pharmacokinetics and Pharmacodynamics
In vivo Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of Isopimaric Acid have been investigated in animal models to understand its behavior in a biological system. researchgate.netnih.govgsconlinepress.com These studies are fundamental for bridging the gap between in vitro activity and in vivo efficacy. gsconlinepress.com
To characterize the pharmacokinetics of this compound, a study was conducted in male Sprague-Dawley rats. nih.gov One group of rats received a single intravenous (i.v.) injection of IPA at a dose of 5 mg/kg. researchgate.netnih.gov Three other groups received single oral (p.o.) doses of 50 mg/kg, 100 mg/kg, or 200 mg/kg. researchgate.netnih.gov Blood samples were collected at various time points over 12 hours for the intravenous group and 24 hours for the oral groups to measure the concentration of IPA in the plasma. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of IPA in the rat plasma samples. researchgate.netnih.gov
Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. mdpi.com Following oral administration in rats, the absolute bioavailability of this compound was found to be dose-dependent. researchgate.net For the 50 mg/kg oral dose, the absolute bioavailability was 11.9%. researchgate.netnih.gov This increased to 17.5% for the 100 mg/kg oral dose. researchgate.netnih.gov These findings suggest that the absorption of IPA from the gastrointestinal tract is limited and may be influenced by dose-dependent processes.
An interesting observation from the pharmacokinetic studies in rats was the appearance of a double-peak phenomenon in the plasma concentration-time curve after oral administration. researchgate.netnih.gov This suggests that this compound may undergo secondary absorption or reabsorption in the rat intestine. nih.gov Such phenomena can be attributed to factors like enterohepatic recirculation or delayed gastric emptying.
A non-compartmental analysis (NCA) was employed to determine the key pharmacokinetic parameters of this compound from the plasma concentration-time data. researchgate.netnih.govallucent.com NCA methods are model-independent and rely on algebraic equations to estimate parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax). allucent.com
The analysis revealed nonlinear pharmacokinetic properties for IPA in rats within the tested dose range. nih.gov The peak plasma concentrations (Cmax) for the 100 mg/kg and 200 mg/kg oral doses were very similar, indicating that absorption might be saturated at the higher dose. nih.gov The table below summarizes the main pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
| Parameter | i.v. (5 mg/kg) | p.o. (50 mg/kg) | p.o. (100 mg/kg) |
|---|---|---|---|
| AUC (0-t) (μg/L·h) | 1589.6 ± 189.9 | 944.3 ± 134.5 | 1391.8 ± 185.7 |
| AUC (0-∞) (μg/L·h) | 1609.9 ± 192.5 | 957.5 ± 136.2 | 1406.8 ± 188.4 |
| T 1/2 (h) | 3.3 ± 0.6 | 4.2 ± 0.7 | 4.8 ± 0.5 |
| Cmax (μg/L) | 2315.7 ± 456.2 | 145.3 ± 25.6 | 256.4 ± 44.3 |
| Tmax (h) | 0.083 | 0.8 ± 0.1 | 1.5 ± 0.3 |
| F (%) | - | 11.9 ± 1.7 | 17.5 ± 2.4 |
Data derived from a pharmacokinetic study in rats. AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity. T 1/2: Elimination half-life. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. F: Absolute bioavailability. Data presented as mean ± standard deviation. researchgate.net
Pharmacodynamic Relationships (linking exposure to effect)
Pharmacodynamics involves the study of a drug's biochemical and physiological effects on the body. For this compound, several studies have begun to link its concentration to specific biological activities.
This compound is a known modulator of ion channels. caymanchem.comnih.gov It acts as a potent opener of large-conductance calcium-activated potassium (BK) channels. sigmaaldrich.com In spontaneously beating mouse atrial HL-1 cells, IPA at concentrations of 1-25 μmol/L reduced the action potential frequency by up to 50%. nih.gov This effect was attributed to the modulation of several voltage-gated ion channels, including the inactivation of sodium and calcium channels and the activation of potassium channels. nih.gov Computer simulations suggested that the effect on sodium channels played the most significant role in reducing the action potential frequency. nih.gov
In cultured neuronal networks, the half-maximal effective concentration (EC50) of this compound for inhibiting spike activity was determined to be 7.8 mM. researchgate.net This demonstrates a concentration-dependent inhibitory effect on neuronal excitability. researchgate.net
Furthermore, in the context of epilepsy research, in vitro experiments on BV2 microglial cells showed that this compound significantly inhibited lipopolysaccharide (LPS)-induced inflammation and oxidative stress. spandidos-publications.com For instance, IPA concentrations from 0.1 to 100 µM dose-dependently decreased the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, from LPS-stimulated cells. spandidos-publications.com
The compound has also demonstrated antibacterial properties, with minimum inhibitory concentrations (MICs) of 32-64 µg/mL against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.netncats.io
Interestingly, the influence of this compound extends beyond animal models. In a study on rice (Oryza sativa L.) seedlings, treatment with 25 μg/mL of this compound was found to promote growth by altering the balance of endogenous phytohormones. mdpi.com For example, the relationship between root weight and the concentration of the phytohormone indole-3-butyric acid (IBA) shifted from a negative to a significant positive correlation after IPA treatment. mdpi.com
These findings collectively illustrate the concentration-dependent effects of this compound across different biological systems, from individual ion channels to cellular networks and whole organisms, providing a foundation for its potential therapeutic and agricultural applications. researchgate.netnih.govmdpi.com
Analytical Methodologies for Isopimaric Acid Quantification
Chromatographic Techniques
Chromatography is the cornerstone for separating isopimaric acid from complex mixtures, enabling its precise measurement. The choice of technique often depends on the sample matrix, required sensitivity, and the specific isomers that need to be resolved.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound, particularly in herbal medicine preparations and pharmaceutical capsules. researchgate.net This technique offers a reliable and precise way to quantify the compound without the need for the complex derivatization steps often required for gas chromatography. mst.dk
One established HPLC method utilizes a Kromasil C18 column for separation. researchgate.net The mobile phase, a mixture of methanol (B129727), water, and acetic acid, allows for effective resolution of this compound from other components in the sample. researchgate.net Detection is typically performed using a UV detector, with specific wavelengths chosen to maximize sensitivity for this compound. researchgate.net For instance, a method for determining this compound in the leaves of Platycladus orientalis and its preparations used a detection wavelength of 231 nm. researchgate.net The robustness of HPLC methods is demonstrated by good linearity over a range of concentrations and high average recovery rates, often exceeding 95%. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Kromasil C18 (200 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol - Water - Acetic Acid (60:37:3, v/v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 231 nm |
| Injection Volume | 10 μL |
| Linearity Range | 1.25-10.00 μg |
| Average Recovery | 95.8% (RSD = 2.7%) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This makes it an ideal technique for quantifying low concentrations of this compound in complex biological matrices like rat plasma. nih.govnih.gov
A selective and sensitive LC-MS/MS method was developed to study the pharmacokinetics of this compound. nih.gov The method employed an Agilent HC-C18 column with an isocratic mobile phase of methanol and aqueous formic acid. nih.govresearchgate.net Detection was achieved using an electrospray ionization (ESI) source operating in negative ion mode, monitoring the transition of the deprotonated molecule [M-H]⁻ at m/z 301.2. nih.govnih.gov This approach provides excellent sensitivity, with method detection limits for this compound in river water reported as low as 0.30 µg/L. researchgate.netnih.gov However, a challenge with some LC methods is the co-elution of structural isomers like abietic acid, pimaric acid, and this compound, which may make it unsuitable when individual isomer measurement is required. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Chromatography System | Agilent 1100 HPLC |
| Column | Agilent HC-C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol and 0.5% formic acid in water (91:9, v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 30 °C |
| Mass Spectrometer | Agilent G1946D MS with ESI source |
| Ionization Mode | Negative Ion Monitoring |
| Ion Monitored (this compound) | m/z 301.2 [M-H]⁻ |
| Recovery Rate (QC levels) | 103.9% to 113.4% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of resin acids, including this compound, in environmental and industrial samples such as timber wood and pulp mill effluents. modishproject.comuark.edu Due to the low volatility of resin acids, a chemical derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. jfda-online.com
The most common derivatization method is silylation, often using reagents like N,N-dimethylformamide dimethyl acetal (B89532) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). psu.edud-nb.info This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. d-nb.info Following derivatization, the sample is injected into the GC-MS system, where the compounds are separated on a capillary column (e.g., DB-5) and detected by the mass spectrometer. caf.ac.cn GC-MS provides high peak resolution, but the required derivatization is time-consuming and can introduce analytical errors. psu.edu
| Parameter | Condition |
|---|---|
| Application | Analysis of diterpenoid acids in sandarac resin d-nb.info |
| Derivatization Reagent | BSTFA/TMCS (80:20, v/v) |
| Derivatization Condition | 1 hour at 70 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40 to 800 |
Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced technique that offers a fast, efficient, and environmentally friendly alternative to conventional liquid chromatography for the analysis of diterpene resin acids. frontiersin.orgnih.gov This method uses supercritical carbon dioxide as the primary mobile phase, often with an organic co-solvent like ethanol, which reduces analysis time and the use of organic solvents. frontiersin.orgresearchgate.net
A validated UHPSFC method successfully separated and quantified eight diterpene resin acids, including this compound, in under 20 minutes. frontiersin.orgnih.gov The separation was achieved on a Torus 2-Picolylamin (2-PIC) column. frontiersin.orgresearchgate.net The high separation efficiency and compatibility with mass spectrometry detectors make UHPSFC a powerful tool for analyzing complex samples like Norway spruce balm. frontiersin.orgnih.gov This technique is particularly advantageous for separating structurally similar isomers, which can be challenging for traditional HPLC methods. frontiersin.org
| Parameter | Condition |
|---|---|
| Instrument | UHPSFC device hyphenated to a quadrupole mass detector |
| Column | Torus 2-Picolylamin (2-PIC) (3.0 mm × 100 mm; 1.7 µm) |
| Mobile Phase | Supercritical CO₂ and Ethanol |
| Analysis Time | < 20 minutes |
| Advantage | Reduced run times and omission of most organic solvents |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is integral to the sensitive and specific detection of this compound. It is typically coupled with a chromatographic separation technique (LC or GC), but the ionization source is a critical component that determines the effectiveness of the analysis.
Electrospray Ionisation (ESI) is a soft ionization technique commonly interfaced with liquid chromatography (LC) for the analysis of diterpenoids, including this compound. researchgate.netekb.eg It is particularly suitable for analyzing compounds in complex biological or environmental samples. nih.govresearchgate.net For the analysis of this compound, ESI is often operated in the negative ion mode, where it readily forms a deprotonated molecule [M-H]⁻ at an m/z of 301.2. nih.govnih.gov This provides high sensitivity and specificity for quantification. nih.gov
The ESI process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. nih.gov Optimized ESI parameters, such as capillary voltage, nebulizer pressure, and drying gas temperature, are crucial for achieving the best signal response. nih.govresearchgate.net For example, in one LC-ESI-MS method, a capillary voltage of 3500 V and a drying gas temperature of 350°C were utilized. nih.gov While negative ion mode is often preferred for sensitivity, positive ion mode ESI can also be used, which typically generates a protonated molecule [M+H]⁺. psu.edunih.gov
| Parameter | Condition |
|---|---|
| Ionization Source | Electrospray Ionisation (ESI) |
| Typical Ionization Mode | Negative ([M-H]⁻) |
| Observed m/z (Negative Mode) | 301.2 |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). wikipedia.org It is particularly suitable for the analysis of polar and relatively less polar thermally stable compounds with molecular weights typically below 1500 Da, a category that includes this compound. wikipedia.org
In the APCI process, the sample solution is introduced into a pneumatic nebulizer, creating a fine mist. These droplets are then vaporized in a heated tube (350–500 °C). wikipedia.org The resulting vaporized sample and solvent molecules are ionized by ion-molecule reactions initiated by a corona discharge. wikipedia.orgnih.gov For a compound like this compound, which is an organic acid, analysis is often performed in the negative ion mode, where the analyte molecule is deprotonated to form [M-H]⁻ ions. copernicus.orgnih.gov
APCI-MS offers several advantages for the analysis of compounds like this compound, including its compatibility with a wide range of mobile phases and its ability to handle high flow rates from an HPLC system. creative-proteomics.com The technique provides high sensitivity and selectivity, making it a robust method for quantifying this compound in various matrices. creative-proteomics.com For instance, HPLC-APCI-MS/MS has been successfully used for the high-throughput quantification of similar compounds like F(2)-Isoprostanes in biological samples such as urine and plasma. nih.gov
| Parameter | Description |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | Gas-phase ion-molecule reactions at atmospheric pressure, initiated by corona discharge. wikipedia.org |
| Typical Analytes | Polar and less polar, thermally stable compounds (MW < 1500 Da). wikipedia.org |
| Common Ionization Mode | Negative ion mode for organic acids, forming [M-H]⁻. copernicus.org |
| Coupling | Commonly coupled with High-Performance Liquid Chromatography (HPLC). wikipedia.org |
| Key Advantage | High sensitivity, selectivity, and suitability for high-throughput analysis. nih.govcreative-proteomics.com |
Atmospheric Solids Analysis Probe-Ion Mobility-Mass Spectrometry (ASAP-IM-MS)
Atmospheric Solids Analysis Probe (ASAP) is a rapid ionization technique that allows for the direct analysis of volatile and semi-volatile compounds in solid and liquid samples with minimal preparation. nih.gov It operates within an atmospheric pressure chemical ionization (APCI) source. nih.gov In this method, a sample is introduced to the ion source on the tip of a glass capillary. A stream of hot nitrogen gas vaporizes the sample, and the resulting gas-phase molecules are ionized by a corona discharge before being analyzed by the mass spectrometer. nih.gov
Combining ASAP with Ion Mobility Spectrometry (IM-MS) adds another dimension of separation. After ionization, the ions are passed through an ion mobility cell where they are separated based on their size and shape (collisional cross-section) before entering the mass analyzer. This separation can resolve isomers and other structurally similar compounds that may be indistinguishable by mass spectrometry alone.
This technique is valued for its rapid measurement times, ease of use, and relatively low cost, making it suitable for high-throughput screening. nih.govrsc.org ASAP-MS has been applied to a wide variety of small molecules, including natural products, drugs, and pesticides. asap-ms.comosti.gov For a compound like this compound, ASAP-IM-MS would offer a fast method for identification and could potentially distinguish it from other resin acid isomers. The thermal desorption profile can also provide additional identifying information. osti.gov
| Component | Function |
| Atmospheric Solids Analysis Probe (ASAP) | Introduces solid or liquid sample on a glass capillary into the ion source. nih.gov |
| Vaporization | A hot stream of nitrogen gas vaporizes the sample. nih.gov |
| Ionization | Corona discharge at atmospheric pressure ionizes the vaporized molecules (APCI). nih.gov |
| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge. |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. |
| Key Advantage | Rapid analysis with minimal sample preparation; ability to separate isomers. nih.gov |
Other Spectroscopic and Analytical Methods
Beyond mass spectrometry, several other spectroscopic techniques are essential for the comprehensive analysis and structural confirmation of this compound.
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information. It is sensitive to the vibrational modes of molecules and can be used to create a unique chemical fingerprint of a compound. horiba.com
For this compound, Raman spectroscopy can be used for identification, even within complex mixtures like wood extracts or historical materials. researchgate.netresearchgate.net this compound, like other pimarane-type resin acids, produces characteristic bands in the Raman spectrum. researchgate.net While some bands may overlap with other compounds, specific marker bands can often be identified for quantification and characterization. researchgate.net For example, the technique has been used to study the composition of pine resins, where this compound is a known constituent. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (for structural confirmation)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the structure of organic molecules. cas.cz It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org
NMR has been instrumental in confirming the structure of this compound and its derivatives. cdnsciencepub.comnih.gov Techniques such as ¹H-NMR and ¹³C-NMR provide characteristic signals for the tricyclic diterpenoid core and its substituents. nih.govresearchgate.net Two-dimensional NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the relative configuration of substituents by observing spatial proximities between protons. nih.gov For instance, NOESY data has been used to confirm the configuration at the C14 position in dihydroisopimaric (B1506342) acid derivatives. nih.gov The specificity of NMR spectra makes it an invaluable tool for unambiguous structural confirmation, often used in conjunction with other analytical methods. scirp.org
| NMR Technique | Information Provided |
| ¹H-NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. researchgate.net |
| ¹³C-NMR | Provides information on the carbon skeleton of the molecule. nih.gov |
| NOESY | Reveals through-space interactions between protons, helping to determine stereochemistry and conformation. nih.gov |
X-ray Crystal Structure Analysis (for structural elucidation)
X-ray Crystal Structure Analysis, also known as X-ray crystallography, is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. cas.cz It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
This technique has been crucial in establishing the precise structure and stereochemistry of this compound and its various derivatives. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed 3D model of the molecule. isuct.ru For example, the structure of 4-(2-carboxyethyl)-18-nor-isopimara-7,15-diene, a derivative of this compound, was unequivocally established by X-ray crystal structure analysis. researchgate.net Similarly, the structures of several aminated derivatives of this compound have been confirmed using this method. nih.govd-nb.info The Cambridge Structural Database (CSD) contains crystal structure data for this compound, providing a reference for its solid-state conformation. nih.gov
Application in Biological Matrices (e.g., plasma, plant extracts)
The quantification of this compound in complex biological matrices such as plasma and plant extracts requires robust and sensitive analytical methods. The choice of method often depends on the matrix itself, the concentration of the analyte, and the required level of selectivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently used techniques for this purpose. researcher.lifepomics.comshimadzu.com
In the analysis of plant extracts, such as those from pine or Wedelia trilobata, sample preparation is a critical first step. pomics.comfrontiersin.org This typically involves solvent extraction to isolate terpenoids, including this compound, from the plant material. frontiersin.org For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the resin acids. frontiersin.org A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic functional group into a less polar trimethylsilyl (TMS) ether. shimadzu.comfrontiersin.org Fast-GC methods have been developed that can resolve and quantify diterpenoid resin acids, including this compound, in under four minutes. frontiersin.org For instance, a method using a 1:1 hexane/acetone solvent system for extraction followed by derivatization and fast-GC/FID analysis has been successfully applied to pine sapling extracts. frontiersin.org Similarly, metabolomic studies on Wedelia trilobata have utilized GC-MS to identify and quantify this compound, highlighting its role in the plant's chemical profile. pomics.com
For the quantification of this compound in animal or human plasma, LC-MS/MS is a frequently employed method due to its high selectivity and sensitivity, which is crucial for measuring low concentrations typical in pharmacokinetic studies. nih.govnih.govresearchgate.net A selective LC-MS/MS method was developed for quantifying this compound in rat plasma. nih.gov This method involved a straightforward sample preparation where plasma was combined with a precipitating solvent like methanol, which also contained an internal standard. nih.gov After centrifugation, the supernatant could be directly injected into the LC-MS/MS system. shimadzu.comnih.gov This approach avoids the need for derivatization required in GC-MS. nih.gov Quantification is typically achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, tracking specific precursor-to-product ion transitions to ensure high specificity. For this compound, the deprotonated molecule [M-H]⁻ at m/z 301.2 is commonly monitored. nih.govresearchgate.net
The table below summarizes various applications of analytical methods for this compound quantification in different biological matrices.
Table 1: Methodologies for this compound Quantification in Biological Matrices
| Biological Matrix | Analytical Technique | Sample Preparation | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pine Saplings | Fast-GC/FID | Extraction with 1:1 hexane/acetone; Derivatization with BSTFA. | Rapid quantification of multiple diterpenoid resin acids, including this compound. | frontiersin.org |
| Wedelia trilobata | GC-MS | Metabolite extraction using various solvents (e.g., ethanol). | This compound identified as a key contributor to the separation between different solvent extracts. | pomics.com |
| Rat Plasma | LC-MS/MS | Protein precipitation with methanol. | A selective and sensitive method was developed and applied to a pharmacokinetic study. | nih.govnih.govresearchgate.net |
| Norway Spruce | UHPSFC-MS | Extraction with n-hexane and isopropanol. | A validated method for the rapid separation and quantification of eight diterpene resin acids. | frontiersin.org |
Quality Control and Validation of Analytical Methods
The reliability and accuracy of any quantitative analytical method hinge on a thorough validation process. For methods determining this compound in biological matrices, validation is performed to ensure the data are precise, accurate, and reproducible. nih.govfrontiersin.org Key parameters evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects. nih.govchromatographytoday.com
Linearity is established by analyzing a series of calibration standards over a defined concentration range. For an LC-MS/MS method analyzing this compound in rat plasma, linearity was demonstrated in the range of 4 to 4000 ng/mL. nih.gov For a UHPSFC-MS method for Norway spruce extracts, linearity was established over a wider range of 0.75 µg/mL to 2.5 mg/mL, with correlation coefficients (R²) of ≥ 0.99. frontiersin.org
Precision and Accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov For the rat plasma LC-MS/MS method, the intra-day and inter-day precision, expressed as relative standard deviation (RSD), was between 5.8-7.4% and 7.3-10.3%, respectively. nih.gov The accuracy for the same method ranged from -6.7% to 5.6% for intra-day and -3.5% to 2.9% for inter-day measurements. nih.gov These values fall within the generally accepted limits for bioanalytical method validation. chromatographytoday.com
Recovery and Matrix Effect are particularly important for methods analyzing complex samples like plasma. nih.gov Recovery assesses the efficiency of the sample extraction process, while the matrix effect evaluates the influence of co-eluting, endogenous components on the ionization of the target analyte. nih.govchromatographytoday.com In the study of this compound in rat plasma, extraction recovery was high, ranging from 103.9% to 113.4%. nih.gov The matrix effect for the same method was between 120.6% and 131.5%, with RSD values below 11.6%, indicating that while some ion enhancement was present, it was consistent and did not significantly compromise the quantification. nih.gov
The table below provides a summary of the validation parameters for a representative LC-MS/MS method used for the quantification of this compound.
Table 2: Validation Parameters for an LC-MS/MS Method for this compound in Rat Plasma
| Validation Parameter | Specification/Result | Reference(s) |
|---|---|---|
| Linearity Range | 4–4000 ng/mL | nih.gov |
| Correlation Coefficient (r) | >0.99 | nih.gov |
| Intra-day Precision (RSD%) | 5.8–7.4% | nih.gov |
| Inter-day Precision (RSD%) | 7.3–10.3% | nih.gov |
| Intra-day Accuracy (%) | -6.7% to 5.6% | nih.gov |
| Inter-day Accuracy (%) | -3.5% to 2.9% | nih.gov |
| Extraction Recovery (%) | 103.9–113.4% | nih.gov |
| Matrix Effect (%) | 120.6–131.5% | nih.gov |
These rigorous validation procedures ensure that the analytical methods generate reliable data, which is essential for applications ranging from metabolomics research in plants to crucial pharmacokinetic studies in preclinical drug development. nih.govmdpi.com
Biotechnological Production and Metabolic Engineering
Heterologous Expression Systems for Isopimaric Acid Pathway
The reconstruction of the this compound biosynthetic pathway has been successfully demonstrated in various heterologous hosts, including both plants and microorganisms. These systems provide a controlled environment for producing the compound, independent of its native source.
The model plant Nicotiana benthamiana has emerged as a robust platform for the transient expression and production of complex plant natural products. biorxiv.org Its susceptibility to Agrobacterium tumefaciens-mediated gene transfer allows for the rapid, temporary co-expression of multiple genes, making it an ideal system for pathway elucidation and engineering. biorxiv.org
Researchers have successfully demonstrated the transient expression of the entire this compound pathway from Sitka spruce in N. benthamiana leaves. researchgate.netnih.gov By co-infiltrating the plant with Agrobacterium strains carrying the genes for both the diterpene synthase (diTPS-ISO) and the cytochrome P450 enzyme (CYP720B4), the production of this compound was achieved. researchgate.net This plant-based system offers the advantage of having the necessary precursors and cellular machinery, such as the endoplasmic reticulum and chloroplasts, which are native locations for parts of the pathway. researchgate.net
Microbial hosts, such as the yeast Saccharomyces cerevisiae and various bacteria, are popular platforms for metabolic engineering due to their fast growth rates and well-established genetic tools. mdpi.comjmb.or.kr Yeast, as a eukaryote, is particularly suitable for expressing membrane-bound enzymes from plants, like cytochrome P450s. jmb.or.kr
The production of this compound has been achieved in engineered yeast. oup.com By expressing the Sitka spruce P450 enzyme, PsCYP720B4, along with an isopimaradiene synthase and a GGPP synthase, yeast cells were able to produce this compound from the corresponding diterpene olefin. nih.gov Similarly, certain bacteria have been identified that can utilize this compound as their sole carbon source, indicating the presence of enzymatic machinery capable of processing the compound. nih.gov While primarily studied for bioremediation, these bacteria, such as strains of Pseudomonas, demonstrate the potential for microbial systems to be engineered for both the synthesis and modification of resin acids. nih.gov
Strategies for Enhancing Productivity
A key goal of metabolic engineering is to optimize the production titers of the target compound. Several strategies have been employed to boost the yield of this compound in heterologous hosts, focusing on overcoming metabolic bottlenecks and improving enzyme efficiency.
The supply of the precursor molecule, GGPP, is often a major limiting factor in diterpenoid production. The methylerythritol phosphate (B84403) (MEP) pathway, which produces GGPP in the chloroplasts, is tightly regulated. mdpi.com To increase the metabolic flux towards this compound, researchers have overexpressed key, rate-limiting enzymes in this upstream pathway.
In N. benthamiana, the co-expression of 1-deoxyxylulose-5-phosphate synthase (DXS) and geranylgeranyl pyrophosphate synthase (GGPPS) along with the this compound pathway enzymes led to a significant increase in product accumulation. researchgate.netnih.gov This strategy successfully enhanced the pool of the GGPP precursor available for the diterpene synthase. The result was a threefold increase in the accumulation of both the isopimaradiene intermediate and the final this compound product. researchgate.netnih.gov This approach has been widely successful in enhancing the production of various terpenoids in plants. nih.govresearchgate.netsciengine.com
Table 1: Impact of Overexpressing Rate-Limiting Enzymes on this compound Production in N. benthamiana
| Engineered Pathway | Product | Yield Increase | Reference |
|---|---|---|---|
| This compound Pathway + Overexpression of DXS and GGPPS | This compound | 3-fold | researchgate.net |
Cytochrome P450 enzymes are often challenging to express functionally in heterologous systems because they are membrane-anchored proteins that require specific redox partners. researchgate.net The native CYP720B4 enzyme is localized to the endoplasmic reticulum (ER). researchgate.net To improve its function and enable re-localization within the host cell, genetic modifications have been explored.
Studies on the transient expression of the this compound pathway in N. benthamiana investigated the effect of modifying or deleting the N-terminal transmembrane helix of CYP720B4. researchgate.netnih.gov The results showed that these modifications did not impair the enzyme's catalytic activity, and in some cases, were essential for function when the enzyme was targeted to a different cellular compartment. researchgate.netnih.gov For example, deleting the transmembrane helix did not prevent the successful accumulation of this compound, demonstrating flexibility in how the enzyme can be anchored. researchgate.netnih.gov
In its native plant cell, the this compound pathway is naturally split between two organelles: isopimaradiene is synthesized in the chloroplast, while its subsequent oxidation to this compound occurs in the ER. researchgate.net This separation can lead to inefficiencies due to the need to transport intermediates across membranes.
To streamline the process, researchers have engineered the entire pathway to function within a single compartment: the chloroplast. researchgate.netnih.gov This was achieved by adding a chloroplast targeting peptide to the N-terminus of the CYP720B4 enzyme. researchgate.net This strategy co-localizes the entire biosynthetic pathway with the production of its GGPP precursor and takes advantage of the reducing power (ATP and NADPH) generated directly by photosynthesis to drive the P450-catalyzed reactions. acs.orgoup.com This approach required modification of the P450's membrane anchor but ultimately proved successful, leading to the accumulation of 45–55 μg/g plant dry weight of this compound. researchgate.netnih.govacs.org This demonstrates that localizing a diterpenoid pathway fully within the chloroplast is a viable strategy for the light-driven biosynthesis of valuable compounds. researchgate.net
Table 2: Research Findings on Enhancing this compound Production
| Strategy | Host Organism | Key Enzymes/Modifications | Outcome | Reference |
|---|---|---|---|---|
| Heterologous Expression | Nicotiana benthamiana | diTPS-ISO, CYP720B4 | Production of this compound and isopimaradiene. | researchgate.net |
| Precursor Boosting | Nicotiana benthamiana | Overexpression of DXS and GGPPS | 3-fold increase in this compound and isopimaradiene. | researchgate.netnih.gov |
| Enzyme Modification | Nicotiana benthamiana | N-terminal deletion/modification of CYP720B4 | Maintained enzyme activity, enabling chloroplast targeting. | researchgate.netnih.gov |
| Pathway Compartmentalization | Nicotiana benthamiana | Targeting of CYP720B4 to the chloroplast | Successful production of this compound (45-55 µg/g DW) entirely within the chloroplast. | researchgate.netacs.org |
Sustainable Production Platforms for Terpenoids
The industrial production of valuable terpenoids, including this compound, has traditionally relied on extraction from natural plant sources, which often yields low quantities, or on chemical synthesis, which can be complex and reliant on petrochemicals. researchgate.net To address these limitations, biotechnology offers sustainable and scalable production platforms through the metabolic engineering of microorganisms and plants. google.comnih.gov These platforms are engineered to house the biosynthetic pathways of target molecules, enabling their production from simple, renewable feedstocks like glucose or even directly from CO2 in photosynthetic systems. nih.govresearchgate.net
Yeast, particularly Saccharomyces cerevisiae, is a favored host for producing terpenoids due to its robustness, well-characterized genetics, and compatibility with industrial fermentation processes. nih.govnih.gov The native mevalonate (B85504) (MVA) pathway in yeast synthesizes the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Metabolic engineering efforts focus on enhancing this precursor supply and introducing the specific genes required for the target terpenoid.
For diterpene resin acid production, the general strategy involves:
Enhancing Precursor Supply: Engineering the native MVA pathway to increase the pool of geranylgeranyl diphosphate (GGPP), the direct C20 precursor to diterpenes. nih.gov
Introducing Diterpene Synthase (diTPS): Expressing a plant-derived diTPS that cyclizes GGPP into the specific diterpene olefin backbone. For this compound, this is isopimaradiene synthase (ISO). oup.com
Introducing Cytochrome P450 Systems: Expressing the specific plant cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR), which perform the multi-step oxidation of the diterpene olefin to the final acid form. oup.com The biosynthesis of this compound from isopimaradiene is catalyzed by the multifunctional P450 enzyme CYP720B4. oup.comresearchgate.net
In a notable study, Saccharomyces cerevisiae was engineered to produce this compound by introducing the isopimaradiene synthase from Sitka spruce (Picea sitchensis) along with the corresponding P450 enzyme, CYP720B4, and an Arabidopsis thaliana P450 reductase. This engineered yeast strain successfully produced this compound at a titer of 0.2 mg/L from glucose. oup.com While modest, this result demonstrated the feasibility of reconstituting the entire this compound pathway in a microbial host.
Further evidence for the potential of yeast as a platform for resin acid production comes from the successful high-titer production of levopimaric acid, a structural isomer of this compound. Through extensive metabolic engineering, including modification of the levopimaradiene (B1200008) synthase, optimization of P450 and CPR expression, and enhancement of the MVA pathway, researchers achieved titers as high as 400.31 mg/L in a 5-L fed-batch fermentation. nih.govgenscript.com These strategies are directly applicable to improving this compound production.
Plants offer an alternative and highly sustainable production platform, utilizing photosynthesis to convert CO2 and sunlight into the energy and carbon required for terpenoid synthesis. researchgate.net The model plant Nicotiana benthamiana has been successfully used as a transient expression host for producing various terpenoids, including this compound. google.comnih.gov
The production of this compound in N. benthamiana was achieved by transiently expressing the two key enzymes from Sitka spruce: isopimaradiene synthase (diTPS-ISO) and the cytochrome P450 CYP720B4. google.comnih.gov The native diterpene precursor pathway in the plant provides the necessary GGPP. To boost production, key rate-limiting enzymes of the plant's own GGPP biosynthetic pathway were also overexpressed. This strategy led to a three-fold increase in product accumulation, reaching titers of 45–55 µg of this compound per gram of plant dry weight four days after infiltration. google.comnih.govresearchgate.net This work highlights the potential of using plants as self-sufficient solar-powered factories for complex natural products.
Data on this compound Production in Engineered Hosts
Table of Mentioned Compounds
| Compound Name | Class |
|---|---|
| This compound | Diterpene Resin Acid |
| Isopentenyl diphosphate (IPP) | Isoprenoid Precursor |
| Dimethylallyl diphosphate (DMAPP) | Isoprenoid Precursor |
| Geranylgeranyl diphosphate (GGPP) | Diterpene Precursor |
| Isopimaradiene | Diterpene |
| Levopimaric acid | Diterpene Resin Acid |
Interactions and Systemic Effects
Interaction with other compounds (e.g., antibiotics, efflux pump inhibitors)
Isopimaric acid exhibits inherent antibacterial properties, showing activity against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. researchgate.netchemfaces.comnih.gov However, research into its synergistic potential has yielded complex results. When evaluated for its ability to modulate the efficacy of antibiotics, this compound did not potentiate the activity of the tested antibiotics against resistant S. aureus strains. researchgate.netchemfaces.comnih.gov
The interaction of this compound with efflux pump inhibitors has also been investigated. Efflux pumps are a primary mechanism by which bacteria develop resistance, by actively transporting antibiotics out of the cell. sci-hub.se In studies involving the efflux pump inhibitor reserpine (B192253), which targets the NorA and TetK efflux pumps in S. aureus, the combination with this compound did not lead to an expected increase in antibacterial activity. researchgate.netchemfaces.comnih.gov Instead of a reduction in the MIC of this compound, a two- to four-fold increase was observed, suggesting an antagonistic interaction. researchgate.netchemfaces.comnih.gov It is proposed that this may be due to the formation of a complex between this compound and reserpine, which reduces the bioavailability or activity of the compounds. researchgate.netnih.gov This suggests that this compound may not be a substrate for these particular efflux pumps. researchgate.netchemfaces.com Despite these findings, some literature categorizes this compound as an efflux pump inhibitor, specifically targeting the NorA efflux pump in MRSA. sci-hub.seresearchgate.net
Table 1: Interaction of this compound with Antibiotics and Efflux Pump Inhibitors
| Interacting Compound | Bacterial Strain | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Various Antibiotics | Multidrug-Resistant S. aureus | No potentiation of antibiotic activity. | Lack of synergistic interaction. | researchgate.netchemfaces.com |
| Reserpine (Efflux Pump Inhibitor) | S. aureus (NorA/TetK expressing) | Antagonistic interaction; 2 to 4-fold increase in MIC of this compound. | Possible complex formation between this compound and reserpine, reducing activity. Not a substrate for these efflux pumps. | researchgate.netnih.gov |
Influence on Endogenous Hormone Signaling in Plants
This compound has been identified as a potential natural plant growth regulator, notably in rice (Oryza sativa L.). nih.govmdpi.commdpi.com Its application can significantly promote the growth of rice seedlings. nih.govmdpi.com This growth-promoting effect is linked to its ability to modulate the plant's endogenous hormone signaling pathways, creating a trade-off between growth and defense. mdpi.comhilarispublisher.comdntb.gov.ua
Research shows that treatment with this compound leads to a significant decrease in the concentration of abscisic acid (ABA), a key phytohormone involved in stress responses and plant defense. nih.govmdpi.com By reducing the levels of defense-related phytohormones, this compound appears to shift the plant's energy allocation from defense mechanisms toward growth processes. mdpi.com This results in observable increases in shoot length and weight. mdpi.com Further analysis revealed specific correlations between phytohormone levels and growth characteristics after this compound treatment. For instance, seedling shoot length was found to be negatively correlated with concentrations of 3-indole-butyric acid (IBA), while total root weight was negatively correlated with both ABA and isopentenyl adenine (B156593) (iP) concentrations. nih.govmdpi.com This indicates that this compound can alter the relationships between phytohormone concentrations and specific growth traits. nih.govmdpi.com
Table 2: Effect of this compound on Phytohormone Signaling and Growth in Rice Seedlings
| Parameter | Observation upon this compound Treatment | Reference |
|---|---|---|
| Abscisic Acid (ABA) Concentration | Significantly decreased. | nih.govmdpi.com |
| Seedling Growth | Promoted; increased shoot length and weight. | mdpi.com |
| Correlation (Shoot Length vs. IBA) | Significant negative correlation. | nih.gov |
| Correlation (Root Weight vs. ABA) | Significant negative correlation. | nih.govmdpi.com |
| Correlation (Root Weight vs. iP) | Significant negative correlation. | nih.gov |
Broader Ecological and Environmental Impact
The ecological and environmental impact of this compound is twofold, relating to its natural role in plant defense and its presence as an industrial contaminant.
As a natural product of coniferous trees, this compound is a component of oleoresin and plays a role in the tree's defense system against pathogens and herbivores. hilarispublisher.com Its antimicrobial properties help protect the tree from bacterial and fungal infections. This defensive role contrasts with its effect when applied exogenously to other plants, like rice, where it suppresses defense pathways to promote growth. hilarispublisher.com
In an industrial context, this compound is recognized as an environmental contaminant found in the effluent of pulp and paper mills. caymanchem.comnih.govnih.govresearchgate.netncsu.edu It is one of several resin acids released during the pulping of wood and is considered a potentially toxic by-product. nih.govnih.gov Studies have measured significant concentrations of this compound in mill effluent. For example, one investigation recorded concentrations exceeding 12 mg/L at a mill's effluent outfall. nih.gov However, these concentrations were found to decrease significantly downstream, to less than 20 µg/L, indicating that natural dilution and degradation processes in receiving waters can reduce its immediate impact. nih.gov
Table 3: this compound as an Environmental Contaminant
| Source of Contamination | Compound Type | Measured Concentration Example | Ecological Significance | Reference |
|---|---|---|---|---|
| Pulp and Paper Mill Effluent | Resin Acid | >12 mg/L at outfall; <20 µg/L downstream. | Potentially toxic to aquatic organisms; contributes to the overall chemical load of industrial wastewater. | caymanchem.comnih.govnih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
Isopimaric acid (IPA), a diterpenoid resin acid found in coniferous plants, has been the subject of significant academic research, revealing a wide range of biological activities. ontosight.aid-nb.info Key discoveries highlight its potential as a therapeutic agent and a regulator of plant growth.
A major area of discovery is its anticancer activity. Research has demonstrated that IPA can inhibit the proliferation and metastasis of breast cancer cells, particularly triple-negative breast cancer. researchgate.netnih.gov The mechanism of action involves targeting mitochondrial oxidative phosphorylation and calcium (Ca2+) signaling pathways, which in turn induces cell cycle arrest and apoptosis. researchgate.netnih.gov Studies have reported its efficacy against breast cancer cell lines such as MDA-MB-231 and MCF-7. researchgate.net
Beyond cancer, IPA exhibits a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antiallergenic activities. d-nb.infoncats.io Its antibacterial effects are notable against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported to be between 32-64 µg/mL. ncats.ioresearchgate.netnih.gov
In the realm of cellular regulation, this compound is recognized as an ion channel regulator, specifically as an opener of the large-conductance Ca2+-activated K+ (BK) channel. ncats.iotaylorandfrancis.com This activity is significant as BK channels are involved in various physiological processes in the central nervous and smooth muscle systems. ncats.io Furthermore, computer-assisted screening has identified IPA as a natural agonist for retinoid X receptors (RXR), suggesting its potential in modulating nuclear receptor pathways. taylorandfrancis.com
In agricultural science, research has shown that this compound can act as a natural plant growth regulator. mdpi.com Studies on rice (Oryza sativa L.) have demonstrated that IPA can promote seedling growth, including shoot length, root length, and shoot weight, in some cases more effectively than gibberellin A3 (GA3). mdpi.commdpi.com The proposed mechanism involves the modulation of phytohormone pathways, balancing the energy allocation between growth and defense mechanisms. researchgate.net
Remaining Knowledge Gaps in this compound Research
Despite the promising discoveries, several knowledge gaps remain in the understanding of this compound. A significant limitation is the lack of extensive pharmacokinetic studies in biological systems. While some initial research has been conducted on rats, providing preliminary data on its absorption and bioavailability, a comprehensive understanding of its metabolism, distribution, and excretion in humans is still needed. nih.gov The nonlinear pharmacokinetic properties and potential for reabsorption observed in rats warrant further investigation to determine optimal and safe therapeutic use. nih.gov
The precise molecular mechanisms underlying many of its observed biological activities require deeper exploration. For instance, while it's known to affect mitochondrial pathways and Ca2+ signaling in cancer cells, the specific protein targets and the full cascade of downstream events are not completely elucidated. researchgate.netnih.gov Similarly, in its role as a BK channel opener, the exact binding sites and the structural basis for its interaction with the channel's α-subunit need more detailed molecular analysis. caymanchem.com
Regarding its antimicrobial properties, the reason for the antagonistic interaction observed when combined with the efflux pump inhibitor reserpine (B192253) is not fully understood. researchgate.netnih.gov It is hypothesized that this may be due to the formation of a complex between this compound and reserpine, but this requires further experimental confirmation. nih.gov Additionally, while active against certain bacteria, its spectrum of activity against a wider range of pathogens, including fungi and viruses, needs more systematic evaluation. d-nb.info
In the context of its agricultural applications, the variability in growth promotion among different rice varieties suggests a genetic basis for the response to this compound. mdpi.com Identifying the specific genes and transcription factors that mediate these differential effects is a key area for future research. mdpi.comhilarispublisher.com Understanding this could lead to the development of targeted applications for specific crop types.
Finally, while laboratory studies have demonstrated its potential, there is a lack of clinical trial data to validate its therapeutic efficacy and safety in humans. ontosight.aitaylorandfrancis.com Bridging this gap is crucial for translating the promising preclinical findings into tangible medical applications.
Prospects for Therapeutic and Agricultural Applications
The diverse biological activities of this compound present significant prospects for both therapeutic and agricultural applications.
In medicine, its potent anticancer properties, particularly against aggressive forms of breast cancer, position it as a promising candidate for the development of new cancer therapies. researchgate.netnih.gov Its ability to modulate ion channels and nuclear receptors opens up possibilities for treating a variety of conditions. ncats.iotaylorandfrancis.com As a BK channel opener, it could be developed into a therapeutic agent for diseases associated with the central nervous and smooth muscle systems. ncats.io Its anti-inflammatory and antioxidant effects also suggest potential applications in managing chronic inflammatory diseases and conditions related to oxidative stress. ontosight.ai Furthermore, its demonstrated activity against drug-resistant bacteria like MRSA makes it a valuable lead compound in the search for new antibiotics to combat the growing threat of antimicrobial resistance. researchgate.netnih.gov
In agriculture, this compound holds promise as a natural and potentially eco-friendly plant growth regulator. mdpi.comresearchgate.net Its ability to enhance the growth of crops like rice could lead to increased yields and more sustainable agricultural practices. mdpi.comhilarispublisher.com The use of naturally derived compounds like this compound aligns with the increasing demand for sustainable alternatives to synthetic agrochemicals. sinocropchem.com Its role as a wetting agent, emulsifier, and dispersant could also improve the effectiveness of existing pesticides and fertilizers, leading to reduced application rates and environmental impact. sinocropchem.com Further research could lead to the development of commercial formulations for various crops, enhancing food security and promoting sustainable farming. sinocropchem.com
Future Methodological and Theoretical Advancements
Future research on this compound will likely benefit from and contribute to methodological and theoretical advancements in several areas.
Methodologically, the development of more sensitive and selective analytical techniques is crucial. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be essential for detailed pharmacokinetic studies, enabling precise quantification of this compound and its metabolites in complex biological matrices. nih.govmdpi.com The use of techniques like gas chromatography-mass spectrometry (GC-MS) will continue to be important for characterizing its presence in natural sources and in metabolic studies. researcher.liferesearchgate.net Furthermore, advancements in heterologous expression systems, such as in Nicotiana benthamiana, will facilitate the production of this compound and its derivatives for research purposes, overcoming limitations of extraction from natural sources. core.ac.uk
Genome-wide association studies (GWAS) will be a powerful tool to uncover the genetic basis of plant responses to this compound, identifying candidate genes for targeted crop improvement. mdpi.comhilarispublisher.com This approach, combining phenotypic and genetic data, provides a systematic way to understand the complex interactions between the compound and the plant's genome. mdpi.com
Theoretically, the application of network pharmacology and molecular docking will provide deeper insights into the multi-target and multi-pathway mechanisms of this compound. researchgate.net These computational approaches can help predict potential protein targets and elucidate the complex biological networks through which it exerts its effects, guiding further experimental validation. researchgate.net The integration of "omics" data (genomics, proteomics, metabolomics) will offer a more holistic understanding of its biological impact.
The field of futures studies itself, which employs methods like the Delphi technique and environmental scanning, can provide a framework for anticipating the long-term potential and challenges of this compound research. ciheam.org By combining quantitative and qualitative approaches, researchers can develop more robust strategies for its development and application. psu.edu These multi-method approaches are essential for navigating the complexities of translating a natural compound into a viable therapeutic or agricultural product. psu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
